Ramipril-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1132661-83-6 |
|---|---|
Molecular Formula |
C23H32N2O5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(2S,3aS,6aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i2D3,15D |
InChI Key |
HDACQVRGBOVJII-HXQRAFNDSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC3=CC=CC=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Ramipril-d4: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ramipril-d4, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The introduction of deuterium atoms into the Ramipril molecule creates a stable isotope-labeled internal standard essential for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling. This document outlines a plausible synthetic route, detailed experimental protocols, and robust characterization methodologies.
Introduction to Ramipril and Its Deuterated Analog
Ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat.[1] Ramiprilat inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system, leading to vasodilation and a reduction in blood pressure.[1][2] It is widely prescribed for the treatment of hypertension, congestive heart failure, and to reduce the risk of cardiovascular events.[1][2][3]
This compound is a valuable tool in drug development research. The four deuterium atoms provide a distinct mass difference from the unlabeled drug, allowing for its use as an internal standard in mass spectrometry-based assays. This ensures accurate quantification of Ramipril in biological matrices by correcting for variations during sample preparation and analysis.
Synthesis of this compound
The synthesis of this compound can be adapted from established routes for unlabeled Ramipril. A common strategy involves the coupling of two key intermediates: an alanine derivative and a protected (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. To introduce the deuterium label, a deuterated version of one of the starting materials is utilized. This guide proposes the use of L-Alanine-2,3,3,3-d4 as the deuterated precursor.
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step process, beginning with the synthesis of the deuterated alanine derivative followed by its coupling with the bicyclic amino acid ester and subsequent deprotection.
Caption: Figure 1: Proposed Synthetic Workflow for this compound.
Experimental Protocols
Step 1: Synthesis of (S)-ethyl 2-(((S)-1-(chloro-d3-carbonyl)ethyl-d1)amino)-4-phenylbutanoate hydrochloride
-
Suspend L-Alanine-2,3,3,3-d4 in dry dichloromethane.
-
Add a solution of (S)-ethyl 2-chloro-4-phenylbutanoate in dichloromethane.
-
Cool the mixture to 0°C.
-
Add a suitable activating agent (e.g., thionyl chloride) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Step 2: Coupling Reaction to form this compound benzyl ester
-
Dissolve (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid benzyl ester in dry dichloromethane and cool to -40°C.
-
Add triethylamine.
-
Slowly add a slurry of the deuterated alanine derivative from Step 1 in dry dichloromethane, maintaining the temperature between -50 and -40°C.
-
After 1 hour at -40°C, allow the reaction to warm to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Deprotection to Yield this compound
-
Dissolve the this compound benzyl ester from Step 2 in ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Filter the catalyst through a pad of Celite.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
Step 4: Purification of this compound
-
Purify the crude this compound using flash column chromatography or preparative HPLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain purified this compound as a white solid.
Characterization of this compound
Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
Experimental Protocol:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2.5) with 0.1% trifluoroacetic acid (TFA), in a 50:50 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 208 nm.[4]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 5-10 minutes.[4]
Data Presentation:
| Parameter | Expected Result |
| Retention Time | Expected to be very similar to unlabeled Ramipril (e.g., ~3.7 min).[5] |
| Purity | >98% |
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of this compound and to assess its isotopic enrichment.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]
-
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) is recommended.
-
Infusion: A solution of this compound in methanol can be directly infused into the mass spectrometer.
-
Scan Range: m/z 50-600.[7]
Data Presentation:
| Parameter | Expected Result for this compound | Reference (Ramipril) |
| Protonated Molecule [M+H]+ | m/z 421.3 | m/z 417.3[6] |
| Key Fragment Ion | m/z 238.3 | m/z 234.3[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The absence of specific proton signals in the ¹H NMR spectrum will confirm the positions of deuterium incorporation.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Analysis: Comparison of the ¹H NMR spectrum of this compound with that of an authentic Ramipril standard.
Expected Observations:
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the alanine moiety (specifically at the C2 and C3 positions) will be absent or significantly reduced in intensity, confirming successful deuteration. The remaining signals should correspond to the protons of the Ramipril structure.
Characterization Workflow
The following diagram illustrates the logical flow of the characterization process for the synthesized this compound.
Caption: Figure 2: Characterization Workflow for this compound.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound for research purposes. The proposed synthetic route is based on established chemical principles, and the characterization methods are standard within the pharmaceutical industry. Adherence to these detailed protocols will enable researchers to produce and validate high-quality this compound, a critical reagent for advancing studies in drug metabolism and pharmacokinetics.
References
- 1. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ramipril - Wikipedia [en.wikipedia.org]
- 3. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Chemical properties and stability of Ramipril-d4 internal standard
An In-Depth Technical Guide to the Chemical Properties and Stability of Ramipril-d4 Internal Standard
Introduction
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure.[1][2][3] As a prodrug, it is metabolized in the liver to its active form, ramiprilat, which exerts the therapeutic effect.[2][3][4] In pharmacokinetic and bioequivalence studies, accurate quantification of ramipril in biological matrices is crucial. This necessitates the use of a suitable internal standard in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A deuterated analog of the analyte, such as this compound, is often the ideal internal standard. It shares near-identical physicochemical properties, extraction recovery, and chromatographic retention time with the parent drug, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This guide provides a comprehensive overview of the chemical properties and stability of this compound, intended for researchers, scientists, and drug development professionals utilizing it in a bioanalytical context. While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from the extensive data available for ramipril and other deuterated analogs like ramipril-d5.[5][6]
Chemical Properties of this compound
The core chemical structure of this compound is identical to that of ramipril, with the exception of four deuterium atoms replacing four protium atoms at a non-exchangeable position. This substitution results in a nominal mass increase of 4 Da.
| Property | Value | Source |
| Chemical Name | (2S,3aS,6aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-ethyl ester-d4 | Inferred |
| Molecular Formula | C₂₃H₂₈D₄N₂O₅ | Inferred from Ramipril[2][4] |
| Molecular Weight | ~420.5 g/mol | Inferred from Ramipril (416.5 g/mol )[2][4] |
| Appearance | White to almost white crystalline powder | Inferred from Ramipril[4] |
| Solubility | Soluble in polar organic solvents and buffered aqueous solutions | Inferred from Ramipril[4] |
| Isotopic Purity | Typically >98% | Manufacturer Specification |
| Deuterium Incorporation | ≥99% | Manufacturer Specification |
Note: Isotopic purity and the exact location of deuterium incorporation are specified by the manufacturer of the analytical standard.
Synthesis and Characterization
The synthesis of this compound involves introducing deuterium atoms into the ramipril molecule or a precursor. This is typically achieved through methods such as catalytic deuterium exchange or by using deuterated starting materials in the synthetic pathway.
Stability Profile
The stability of this compound is expected to be comparable to that of unlabeled ramipril. Ramipril is known to be sensitive to environmental factors, undergoing degradation primarily through two pathways: hydrolysis of the ethyl ester to form the active metabolite, ramiprilat (diacid), and intramolecular cyclization to form ramipril diketopiperazine (DKP).[7][8]
Key Factors Influencing Stability:
-
pH: Ramipril is susceptible to degradation in both acidic and alkaline conditions.[9] Studies have shown that a weakly acidic environment (around pH 5.0) can enhance its stability in aqueous formulations.[10]
-
Temperature: Elevated temperatures accelerate the degradation of ramipril.[9][11] Therefore, the internal standard should be stored at controlled, and often refrigerated, temperatures.
-
Moisture: Ramipril is sensitive to moisture, which can promote hydrolysis.[7][11] It is crucial to store the standard in a dry environment.
-
Light: While some studies suggest ramipril is stable under photolytic stress[9], it is good practice to protect it from light to prevent any potential degradation.[7]
Summary of Stability Studies on Ramipril
| Condition | Observation | Degradation Products | Source |
| Acidic Hydrolysis (0.1 N HCl) | Degradation observed | Ramiprilat, Ramipril DKP | [9] |
| Neutral Hydrolysis (Water) | Degradation observed | Ramiprilat, Ramipril DKP | [9] |
| Alkaline Hydrolysis (0.1 N NaOH) | Degradation observed | Ramiprilat, Ramipril DKP | [9] |
| Oxidation (3% H₂O₂) | Degradation observed | Not specified | [9] |
| Thermal Stress (70°C) | Degradation observed | Not specified | [9] |
| Photolysis (UV/VIS) | Stable | - | [9] |
| Accelerated Stability (40°C/75% RH) | Significant degradation in simple formulations; improved stability in protected formulations (e.g., pellets). | Ramipril-DKP, Ramipril-diacid | [7] |
Application in Bioanalysis: Experimental Protocol
This compound is used as an internal standard to control for variability during sample processing and analysis. The following is a representative protocol for the quantification of ramipril in human plasma using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare a working solution at the desired concentration (e.g., 100 ng/mL). Store all solutions at 2-8°C.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw plasma samples at room temperature.
-
To 150 µL of plasma in a polypropylene tube, add a precise volume of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
4. Data Analysis:
-
Integrate the peak areas for both the ramipril and this compound MRM transitions.
-
Calculate the peak area ratio (Ramipril / this compound).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of ramipril in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of ramipril in biological matrices. Its chemical properties and stability profile are virtually identical to the unlabeled drug, ensuring it behaves consistently during sample preparation and chromatographic analysis. Understanding its sensitivity to pH, temperature, and moisture is critical for its proper storage and handling to maintain its integrity as a reliable analytical standard. The methodologies outlined in this guide provide a robust framework for its successful implementation in regulated bioanalysis.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ramipril | 87333-19-5 [chemicalbook.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Unit Particles System of Ramipril: An Approach to Enhance Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Ramipril-d4 as an Internal Standard
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism of action of Ramipril-d4 when used as an internal standard in bioanalytical methods. The guide delves into the core principles, experimental protocols, and data presentation pertinent to its application.
Core Concepts: The "Why" and "How" of this compound as an Internal Standard
In the precise quantification of pharmaceuticals in biological matrices, an internal standard (IS) is indispensable. It serves as a reference compound added to samples, calibrators, and quality controls to correct for variations during the analytical process. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry for several key reasons.
The Fundamental Mechanism of Action
The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By replacing four hydrogen atoms with deuterium, this compound becomes chemically almost identical to the analyte, Ramipril. This near-identical chemical nature ensures that both compounds exhibit the same behavior throughout the analytical workflow, from sample extraction to detection.
-
Co-elution and Identical Physicochemical Properties: this compound and Ramipril share the same extraction recoveries, ionization efficiencies, and chromatographic retention times. Consequently, any analytical variability, such as loss of sample during preparation, will affect both the analyte and the internal standard to the same degree.
-
Correction for Matrix Effects: Biological samples introduce a complex matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer. As this compound behaves identically to Ramipril, it experiences the same matrix effects. By calculating the ratio of the analyte's signal to that of the internal standard, these variations are effectively normalized, leading to significantly improved accuracy and precision of the measurement.[1][2][3]
-
Distinct Mass-to-Charge Ratio: The key difference between Ramipril and this compound is their molecular weight. This mass difference allows the mass spectrometer to distinguish between the two compounds based on their unique mass-to-charge (m/z) ratios, enabling simultaneous but separate quantification.
Ramipril: A Brief Overview of its Pharmacokinetics and Metabolism
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[4][5] It is a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active form, ramiprilat.[6][7][8]
-
Metabolism: The conversion of ramipril to ramiprilat occurs primarily in the liver through hydrolysis.[6][7][8]
-
Excretion: Ramipril and its metabolites are eliminated from the body mainly through the kidneys.[4]
A simplified representation of this metabolic process is illustrated below.
Caption: Simplified metabolic pathway of Ramipril.
Quantitative Data for Analytical Method Development
The following table summarizes typical mass spectrometry parameters for the analysis of Ramipril and its active metabolite, ramiprilat, using a deuterated internal standard (Ramipril-d3 is presented here as a close proxy for this compound). These parameters are crucial for setting up a selective and sensitive LC-MS/MS method.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| Ramipril | 417.2 | 234.1 | 101 | 10 | 31 | 2 |
| Ramiprilat | 389.1 | 206.1 | 91 | 10 | 29 | 8 |
| Ramipril-d3 | 420.2 | 237.2 | 81 | 10 | 31 | 2 |
| Table adapted from a published LC-MS/MS method.[4] |
Detailed Experimental Protocols
The following protocols outline common procedures for the extraction and analysis of Ramipril from biological samples using this compound as an internal standard.
A. Sample Preparation: Protein Precipitation
This is a rapid and straightforward method for removing proteins from plasma or serum samples.[4]
-
Internal Standard Spiking: To 100 µL of the biological sample, add a known volume (e.g., 10 µL) of this compound solution at a specified concentration (e.g., 100 ng/mL in methanol).
-
Precipitation: Add a protein precipitating agent, such as 300 µL of cold methanol.
-
Vortexing: Vortex the mixture thoroughly for approximately 15 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness, typically under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly employed.[1][6][9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[10][11]
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection:
The general workflow for this analytical process is depicted below.
Caption: General experimental workflow for Ramipril analysis using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. ijrti.org [ijrti.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.uran.ua [journals.uran.ua]
- 11. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ramipril-d4: Commercial Sourcing and Purity for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Ramipril-d4, a deuterated internal standard crucial for the accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril, in complex biological matrices. This document outlines key commercial suppliers, reported purity levels, and a detailed experimental protocol for its application in bioanalytical studies.
Commercial Suppliers and Purity of Deuterated Ramipril
The selection of a high-purity internal standard is paramount for the development of robust and reproducible analytical methods. While specific data for this compound is not always explicitly detailed in publicly available resources, several reputable suppliers offer closely related deuterated analogs, such as Ramipril-d5 and Ramipril-d3. The purity of these standards is typically assessed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Below is a summary of commercial suppliers and their stated purity for deuterated Ramipril analogs, which can be considered representative for sourcing this compound.
| Supplier | Product Name | Catalog Number | Stated Purity |
| Cayman Chemical | Ramipril-d5 | 25425 | ≥99% deuterated forms (d1-d5) |
| MedChemExpress | Ramipril-d5 | HY-B0279S | 99.0% |
| Toronto Research Chemicals | Ramipril-d5 | TRC-R111002 | Not specified |
| Santa Cruz Biotechnology | Ramipril-d3 | sc-217773 | Not specified |
Note: The availability and specifications of this compound should be confirmed directly with the suppliers, as catalog information may be subject to change. The data for Ramipril-d5 and -d3 are presented as close structural and functional analogs.
The Critical Role of Purity in Experimental Outcomes
The purity of an internal standard like this compound directly impacts the accuracy, precision, and reliability of quantitative bioanalytical methods. The following diagram illustrates the logical relationship between the quality of the analytical standard and the integrity of the experimental results.
Caption: Impact of this compound Purity on Experimental Reliability.
Experimental Protocol: Quantification of Ramipril in Human Plasma using LC-MS/MS
This section provides a detailed methodology for the determination of Ramipril in human plasma using this compound as an internal standard. This protocol is a composite based on established bioanalytical methods.
1. Materials and Reagents
-
Ramipril reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water, purified (e.g., Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Ramipril Stock Solution (1 mg/mL): Accurately weigh and dissolve Ramipril in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ramipril stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Solid Phase Extraction)
-
Condition the SPE cartridge with methanol followed by purified water.
-
To 100 µL of human plasma, add 10 µL of the this compound working solution and vortex.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with purified water.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor to product ion transitions for Ramipril and this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Ramipril to this compound against the concentration of the calibration standards.
-
Determine the concentration of Ramipril in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in a typical bioanalytical workflow for the quantification of Ramipril using this compound as an internal standard.
Caption: Bioanalytical Workflow for Ramipril Quantification.
This technical guide provides essential information for researchers and scientists on the procurement and application of this compound. By understanding the available commercial sources, the critical importance of purity, and by following a robust experimental protocol, laboratories can ensure the generation of high-quality, reliable data in their drug development and research endeavors.
The Gold Standard: A Technical Guide to Isotopic Labeling and Purity Assessment of Ramipril-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic labeling and purity assessment of Ramipril-d4. Designed for researchers, scientists, and drug development professionals, this document details the synthesis, analytical methodologies, and data interpretation necessary for the confident use of this stable isotope-labeled internal standard in quantitative bioanalytical studies.
Introduction to Ramipril and its Deuterated Analog
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. In pharmacokinetic and metabolic studies, a stable isotope-labeled version of the drug, such as this compound, is essential for use as an internal standard (IS) in mass spectrometry-based assays. The use of a deuterated IS allows for precise and accurate quantification of the parent drug in complex biological matrices by correcting for variability in sample preparation and instrument response. This guide focuses on this compound, a commonly used deuterated analog of Ramipril where four hydrogen atoms have been replaced by deuterium.
Isotopic Labeling of this compound
The synthesis of this compound typically involves the incorporation of deuterium atoms into a stable position within the molecule to prevent back-exchange. Based on commercially available standards, the deuterium labels in this compound are most commonly located on the phenyl ring of the 3-phenylpropyl moiety. This specific labeling provides a stable isotopic signature with a +4 mass unit shift from the unlabeled Ramipril, which is ideal for mass spectrometric detection.
A plausible synthetic route for this compound involves the use of a deuterated starting material, such as L-phenylalanine-d5. The synthesis would then proceed through established routes for Ramipril synthesis, with the key difference being the use of this deuterated precursor.
Inferred Synthetic Pathway:
The synthesis of Ramipril involves the coupling of two key intermediates: (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid and ethyl (2S)-2-[((S)-1-ethoxy-1-oxobutan-2-yl)amino]propanoate. For this compound, the latter intermediate would be synthesized using L-phenylalanine-d5.
Caption: Inferred synthetic pathway for this compound.
Purity Assessment of this compound
The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity. A thorough assessment is required to ensure the absence of impurities that could interfere with the analysis of the parent drug and to confirm the degree and location of isotopic labeling.
Experimental Protocols for Purity Assessment
A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive purity profile of this compound.
3.1.1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the chemical purity of this compound and to identify and quantify any related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or mobile phase) at a known concentration.
-
Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The peak area of this compound is compared to the total area of all peaks to calculate the percentage purity. Impurities are identified by comparing their retention times with those of known Ramipril impurities.
3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity and Identity Confirmation
-
Objective: To confirm the molecular weight of this compound, determine the isotopic distribution and enrichment, and to identify any potential isotopic or chemical impurities.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Mass Spectrometer Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
-
MS/MS Analysis: The precursor ion corresponding to protonated this compound ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole.
-
Data Analysis: The mass spectrum will show the distribution of ions corresponding to different deuterated species (d0 to d4). The isotopic enrichment is calculated from the relative intensities of these peaks.
3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Positional Isotopic Purity
-
Objective: To confirm the chemical structure of this compound and to verify the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Spectra Acquisition: 1H and 13C NMR spectra are acquired.
-
Data Analysis: The 1H NMR spectrum is the most informative for confirming the position of deuterium labeling. The absence or significant reduction of signals corresponding to the phenyl protons confirms the d4-labeling on the aromatic ring. The remaining signals in the spectrum should be consistent with the structure of Ramipril.
Caption: Workflow for the comprehensive purity assessment of this compound.
Data Presentation and Interpretation
The quantitative data obtained from the purity assessment should be summarized in a clear and concise manner, typically in a Certificate of Analysis (CoA).
Table 1: Representative Purity Data for a Batch of this compound
| Parameter | Method | Specification | Result |
| Chemical Purity | |||
| Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.5% |
| Individual Impurity | HPLC-UV | ≤ 0.2% | < 0.1% |
| Total Impurities | HPLC-UV | ≤ 0.5% | 0.2% |
| Isotopic Purity | |||
| Isotopic Enrichment | LC-MS/MS | ≥ 98% (d4) | 99.2% (d4) |
| d0 Content | LC-MS/MS | Report | < 0.1% |
| d1 Content | LC-MS/MS | Report | 0.2% |
| d2 Content | LC-MS/MS | Report | 0.3% |
| d3 Content | LC-MS/MS | Report | 0.3% |
| Identity | |||
| 1H NMR | NMR | Conforms to structure | Conforms |
| Mass Spectrum | LC-MS/MS | Conforms to structure | Conforms |
Interpretation of Results:
-
Chemical Purity: The HPLC results indicate the percentage of the desired this compound compound relative to any process-related impurities or degradation products. High chemical purity is crucial to avoid interference in the analytical method.
-
Isotopic Purity: The LC-MS/MS data provides the distribution of deuterated species. High isotopic enrichment (a high percentage of the d4 species) is desirable to maximize the sensitivity of the assay and to minimize any potential contribution of the internal standard to the signal of the unlabeled analyte. The content of the unlabeled (d0) species should be negligible.
-
Identity: The NMR and mass spectrometry data confirm that the synthesized compound has the correct chemical structure and that the deuterium atoms are in the intended positions.
Conclusion
The successful use of this compound as an internal standard in regulated bioanalysis relies on a thorough understanding of its synthesis and a rigorous assessment of its chemical and isotopic purity. This guide has provided a detailed overview of the key considerations for the isotopic labeling of this compound and the analytical methodologies required for its comprehensive purity evaluation. By following these guidelines, researchers and drug development professionals can ensure the quality and reliability of their quantitative analytical data.
Unraveling the Fragmentation Puzzle of Ramipril-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric fragmentation of Ramipril-d4, a deuterated analog of the angiotensin-converting enzyme (ACE) inhibitor Ramipril. Understanding the fragmentation pattern of isotopically labeled compounds like this compound is crucial for its use as an internal standard in quantitative bioanalytical studies, ensuring accuracy and reliability in drug metabolism and pharmacokinetic (DMPK) research.
Introduction to Ramipril and its Deuterated Analog
Ramipril is a prodrug that is converted in the body to its active metabolite, ramiprilat. It is widely prescribed for the treatment of hypertension and heart failure. In clinical and preclinical studies, stable isotope-labeled internal standards, such as this compound, are indispensable for correcting for matrix effects and variations in sample processing and instrument response in liquid chromatography-mass spectrometry (LC-MS) based quantification. The introduction of deuterium atoms into the molecule allows for its differentiation from the unlabeled drug without significantly altering its chemical properties.
Mass Spectrometric Fragmentation of Ramipril
Under positive electrospray ionization (ESI) conditions, Ramipril typically forms a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 417.2. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern, primarily driven by the cleavage of its amide and ester functional groups.
The most prominent fragmentation pathway involves the cleavage of the amide bond between the alanyl and the bicyclic proline-like moiety. This results in the formation of a stable product ion at m/z 234.1. This particular fragment is often selected for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays due to its high intensity and specificity. Other notable fragment ions of unlabeled ramipril are observed at m/z values of 343.2, 160.1, 130.1, and 117.1, arising from various other bond cleavages within the molecule.
Predicted Fragmentation of this compound
To accurately predict the fragmentation of this compound, it is essential to know the precise location of the four deuterium atoms. Based on commercially available standards, the deuterium atoms in this compound are typically located on the ethyl group of the ester moiety. This specific placement has a predictable effect on the mass of the precursor and fragment ions.
The protonated molecule of this compound, [M+D]⁺, will have an m/z of 421.2, which is four mass units higher than that of the unlabeled compound. The key fragment ion resulting from the amide bond cleavage, which does not involve the deuterated ethyl group, is expected to remain at m/z 234.1. However, any fragment ions that retain the deuterated ethyl ester group will exhibit a corresponding mass shift of +4 Da.
Table 1: Predicted Precursor and Product Ions of Ramipril and this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) | Predicted Product Ion (retaining ethyl group) (m/z) |
| Ramipril | 417.2 | 234.1 | 343.2 |
| This compound | 421.2 | 234.1 | 347.2 |
Experimental Protocols
The following provides a generalized experimental protocol for the LC-MS/MS analysis of Ramipril and this compound. It is important to note that specific parameters may need to be optimized based on the instrumentation and analytical goals.
4.1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing this compound as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4.2. Liquid Chromatography Conditions
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over a few minutes is a common starting point.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
4.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ramipril: 417.2 → 234.1
-
This compound: 421.2 → 234.1
-
-
Collision Energy: Optimization is required, but typically ranges from 15 to 30 eV.
-
Source Parameters: Ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.
Visualization of the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed fragmentation pathway of this compound.
Caption: Fragmentation pathway of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For specific applications, it is imperative to perform empirical optimization and validation of the analytical method to ensure its robustness and accuracy.
An In-depth Technical Guide to the Structural Differences and Similarities of Ramipril and Ramipril-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed comparative analysis of the structural and physicochemical properties of Ramipril and its deuterated analog, Ramipril-d4. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates from data on other deuterated isotopes of Ramipril, such as Ramipril-d5, and general principles of kinetic isotope effects. The guide will cover structural similarities and differences, comparative physicochemical properties, and relevant experimental methodologies. Visualizations are provided to illustrate key concepts and experimental workflows.
Introduction to Ramipril and the Rationale for Deuteration
Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.[1] It is a prodrug that is metabolized in the liver to its active form, ramiprilat.[2] The chemical structure of Ramipril features several chiral centers, with the therapeutically active form being the (S,S,S,S,S)-isomer.
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic profile of a drug.[3][4] This modification can lead to a slower rate of metabolic breakdown, potentially resulting in a longer half-life, improved oral bioavailability, and a more consistent therapeutic effect.[3]
Structural Analysis: Ramipril vs. This compound
Core Structural Skeleton
The fundamental molecular scaffold of Ramipril and this compound is identical. Both molecules consist of a 2-azabicyclo[3.3.0]octane-3-carboxylic acid moiety linked to an N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanine group.
Isotopic Labeling in this compound
The key structural difference lies in the isotopic substitution of four hydrogen atoms with deuterium atoms in this compound. While the exact positions of deuteration in commercially available this compound standards can vary, they are typically located at metabolically vulnerable sites to leverage the kinetic isotope effect. Based on common metabolic pathways of Ramipril, likely positions for deuteration would be on the ethyl ester group or the phenylpropyl side chain. For the purpose of this guide, we will consider a hypothetical this compound where deuteration occurs on the ethyl group.
It is crucial to note that specific structural information and characterization data for this compound are not extensively available in peer-reviewed literature. The following discussions on properties and experimental protocols are based on general principles of isotopic labeling and data available for other deuterated analogs like Ramipril-d5.
Comparative Physicochemical Properties
The introduction of deuterium atoms results in subtle but measurable differences in the physicochemical properties of the molecule.
| Property | Ramipril | This compound (Predicted) | Reference |
| Molecular Formula | C₂₃H₃₂N₂O₅ | C₂₃H₂₈D₄N₂O₅ | [2] |
| Molecular Weight ( g/mol ) | 416.51 | ~420.53 | [2] |
| Monoisotopic Mass (Da) | 416.2311 | ~420.2560 | [2] |
| Melting Point (°C) | 109 | Expected to be very similar to Ramipril | [2] |
| LogP | 3.32 | Expected to be very similar to Ramipril | |
| Hydrogen Bond Donors | 2 | 2 | [2] |
| Hydrogen Bond Acceptors | 5 | 5 | [2] |
Experimental Protocols
Synthesis of this compound (General Approach)
The synthesis of this compound would likely follow a similar pathway to that of unlabeled Ramipril, but with the introduction of a deuterated starting material at a key step.
Workflow for a Hypothetical Synthesis of this compound:
Caption: A generalized synthetic workflow for this compound.
Protocol:
-
Preparation of the Deuterated Side Chain: The synthesis would likely begin with the reaction of a deuterated ethyl bromoacetate (with deuterium on the ethyl group) with (2S)-2-amino-4-phenylbutanoic acid to form the deuterated N-(1-(ethoxycarbonyl)-3-phenylpropyl)-L-alanine precursor.
-
Coupling Reaction: This deuterated intermediate would then be coupled with (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) in an appropriate solvent.
-
Purification: The final product, this compound, would be purified using standard chromatographic techniques, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Analytical Methods for Comparison
Mass spectrometry (MS) is a critical tool for confirming the identity and isotopic purity of this compound.
Experimental Workflow for MS Analysis:
Caption: A typical workflow for mass spectrometric analysis.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass determination.
-
Sample Preparation: Ramipril and this compound standards are prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Analysis: Samples are introduced into the mass spectrometer via liquid chromatography (LC-MS) or direct infusion. Electrospray ionization (ESI) in positive ion mode is typically used.
-
Data Acquisition: Full scan mass spectra are acquired to determine the molecular weights of Ramipril ([M+H]⁺ ≈ 417.238) and this compound ([M+H]⁺ ≈ 421.263). Tandem mass spectrometry (MS/MS) can be used to compare fragmentation patterns. The fragmentation of Ramipril typically involves the loss of the ethyl group and cleavage of the amide bonds. The fragmentation pattern of this compound would show a corresponding mass shift in fragments containing the deuterated ethyl group.
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure and the specific sites of deuteration.
Logical Relationship in NMR Analysis:
Caption: Expected ¹H NMR spectral differences.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Samples of Ramipril and this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: ¹H and ¹³C NMR spectra are acquired.
-
Data Interpretation: In the ¹H NMR spectrum of this compound (deuterated on the ethyl group), the signals corresponding to the ethyl protons would be absent or significantly reduced in intensity compared to the spectrum of Ramipril. The ¹³C NMR spectrum would show the presence of the carbon atoms in the ethyl group, but the signals might be broader or show splitting due to coupling with deuterium.
Signaling Pathway: Mechanism of Action of Ramipril
The therapeutic effect of both Ramipril and its deuterated analog is mediated through the inhibition of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: The role of Ramiprilat in the RAAS pathway.
Ramipril is a prodrug that is converted to the active metabolite, ramiprilat. Ramiprilat inhibits ACE, thereby preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure. The deuteration in this compound is not expected to alter this fundamental mechanism of action but may affect the rate of its conversion to ramiprilat and the subsequent metabolism of the active form.
Conclusion
This compound is structurally very similar to Ramipril, with the key difference being the substitution of four hydrogen atoms with deuterium. This isotopic labeling leads to a predictable increase in molecular weight and can be confirmed by mass spectrometry and NMR spectroscopy. While detailed comparative experimental data for this compound is scarce, the principles of deuteration suggest potential alterations in its pharmacokinetic profile, which could offer therapeutic advantages. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and comparative analysis of Ramipril and its deuterated analogs, which is essential for researchers and professionals in the field of drug development. Further studies are warranted to fully elucidate the specific properties and potential clinical benefits of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Ramipril in Human Plasma using Ramipril-d4 as an Internal Standard
These application notes provide a comprehensive protocol for the quantitative analysis of Ramipril in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ramipril-d4 as the internal standard. This method is intended for researchers, scientists, and drug development professionals requiring a sensitive, specific, and reproducible assay for pharmacokinetic and bioequivalence studies.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1][2] Accurate quantification of Ramipril in human plasma is crucial for assessing its pharmacokinetic profile. This document outlines a validated LC-MS/MS method employing a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision. The protocols described are based on established methodologies for Ramipril analysis.[1][2][3][4]
Experimental Protocols
A detailed experimental workflow is provided below, from sample preparation to LC-MS/MS analysis.
Caption: Experimental workflow for the quantitative analysis of Ramipril in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting Ramipril and its internal standard from plasma.[1][4]
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard, this compound, to each sample.
-
Add 400 µL of methanol to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for approximately 1 minute.[1]
-
Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[1][3]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45°C.[1]
-
Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 1 minute before injection into the LC-MS/MS system.[1]
Liquid Chromatography
The following chromatographic conditions are recommended for the separation of Ramipril and this compound.
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 50 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | A mixture of methanol and 0.25 mM ammonium chloride or 0.1% formic acid in water.[1][5] A typical gradient or isocratic elution can be optimized. |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 10 µL[3] |
| Column Temperature | 45°C[2] |
Mass Spectrometry
Mass spectrometric detection should be performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][5] |
| MRM Transitions | Ramipril: m/z 417.2 → 234.1[5]This compound: (Predicted) m/z 421.2 → 238.1 |
| Capillary Voltage | 4.0 kV[2] |
| Cone Voltage | 30 V[2] |
| Source Temperature | 120°C[2] |
| Desolvation Temperature | 300°C[2] |
| Collision Gas | Argon[2] |
Method Validation
The bioanalytical method should be validated in accordance with regulatory guidelines such as those from the FDA or EMA.[1] Key validation parameters are summarized below.
Caption: Logical relationships of bioanalytical method validation parameters.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated methods for Ramipril analysis in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Ramipril | 0.2 - 80[2][6] | > 0.99[5] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 0.5[2] | < 15 | < 15 | 80 - 120 |
| Low QC | 1.5[2] | < 15 | < 15 | 85 - 115 |
| Mid QC | 40[2] | < 15 | < 15 | 85 - 115 |
| High QC | 72[2] | < 15 | < 15 | 85 - 115 |
Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and a precision of ≤15% (≤20% for LLOQ).[5]
Table 3: Recovery and Stability
| Parameter | Result |
| Recovery | Consistently high and reproducible across different concentrations. |
| Freeze-Thaw Stability | Stable for at least three cycles.[2] |
| Bench-Top Stability | Stable at room temperature for at least 24 hours.[2] |
| Long-Term Stability | Stable at -20°C for at least 3 months.[2] |
| Autosampler Stability | Stable in the autosampler for a duration that covers the analytical run time. |
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of Ramipril in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and mitigates potential matrix effects. Proper validation of the method is essential to guarantee data quality for clinical and research applications.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. tsijournals.com [tsijournals.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ramipril-d4 in Pharmacokinetic Studies of Ramipril
Introduction
Ramipril is a potent angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, ramiprilat. To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of ramipril, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as Ramipril-d4, is crucial for achieving the accuracy and precision required in pharmacokinetic (PK) studies. This document provides detailed application notes and protocols for the use of this compound in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of ramipril and ramiprilat in biological matrices.
Pharmacokinetic Parameters of Ramipril and Ramiprilat
The following tables summarize key pharmacokinetic parameters of ramipril and its active metabolite, ramiprilat, following oral administration to healthy human volunteers. These values are representative and can vary based on dosage, formulation, and patient population.
Table 1: Pharmacokinetic Parameters of Ramipril in Human Plasma
| Parameter | Value | Units | Reference |
| Cmax (Maximum Concentration) | 57.0 ± 26.8 | ng/mL | [1] |
| Tmax (Time to Maximum Concentration) | 0.67 ± 0.33 | hours | [2] |
| AUC (Area Under the Curve) | 97.26 (84.50 - 111.93) | ng·h/mL | [3] |
| t½ (Half-life) | 2.4 ± 1.2 | hours | [1] |
Table 2: Pharmacokinetic Parameters of Ramiprilat in Human Plasma
| Parameter | Value | Units | Reference |
| Cmax (Maximum Concentration) | 27.9 ± 24 | ng/mL | [1] |
| Tmax (Time to Maximum Concentration) | 2.28 ± 0.74 | hours | [2] |
| AUC (Area Under the Curve) | 108.87 (103.00 - 115.07) | ng·h/mL | [3] |
| t½ (Half-life) | 6 ± 4.2 | hours | [1] |
Metabolic Pathway of Ramipril
Ramipril is a prodrug that undergoes metabolic activation to form its pharmacologically active metabolite, ramiprilat. This conversion is a critical step in its mechanism of action.
Experimental Protocols
Bioanalytical Method for Ramipril and Ramiprilat in Human Plasma using LC-MS/MS
This protocol outlines a typical method for the simultaneous quantification of ramipril and ramiprilat in human plasma using this compound as an internal standard (IS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response.
1. Materials and Reagents
-
Ramipril reference standard
-
Ramiprilat reference standard
-
This compound (or a suitable deuterated analog like Ramipril-d3 or -d5) as an internal standard[4]
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of ramipril, ramiprilat, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.[4]
3. Sample Preparation (Protein Precipitation Method)
-
To 100 µL of human plasma sample, add 10 µL of the this compound internal standard working solution.[4]
-
Vortex mix for 10 seconds.
-
Add 300 µL of methanol to precipitate plasma proteins.[4]
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[4]
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate ramipril, ramiprilat, and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for ramipril, ramiprilat, and this compound should be optimized.
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramipril | 417.2 | 234.2 |
| Ramiprilat | 389.2 | 206.2 |
| This compound | 421.2 | 238.2 |
5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity and Specificity
-
Linearity (Calibration Curve)
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, Bench-top, Long-term)
A typical validated concentration range for both ramipril and ramiprilat is 0.2 to 80 ng/mL.[5]
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study of ramipril utilizing this compound as an internal standard.
The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is indispensable for the accurate and reliable determination of ramipril and its active metabolite, ramiprilat, in pharmacokinetic studies. The detailed protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals in designing and conducting robust pharmacokinetic evaluations of ramipril. Adherence to these methodologies will ensure the generation of high-quality data crucial for regulatory submissions and a thorough understanding of the drug's behavior in the human body.
References
- 1. Pharmacokinetic and pharmacodynamic properties of ramipril in patients with congestive heart failure (NYHA III-IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence study of two tablet formulations of ramipril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalence study of 10 mg ramipril tablets in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Bioequivalence Study of Ramipril Utilizing a Ramipril-d4 Internal Standard
These application notes provide a comprehensive protocol for conducting a bioequivalence study of Ramipril. The following sections detail the study design, bioanalytical method using Ramipril-d4 as an internal standard, and pharmacokinetic analysis, tailored for researchers, scientists, and drug development professionals.
Introduction
Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[1] It is a prodrug that is metabolized in the liver to its active form, ramiprilat.[2][3][4][5] Demonstrating bioequivalence between a new generic formulation and a reference product is a critical step in the drug approval process. This protocol outlines a robust bioequivalence study design and a validated bioanalytical method for the simultaneous quantification of ramipril and ramiprilat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.
Bioequivalence Study Protocol
A typical bioequivalence study for ramipril is designed as a single-dose, randomized, two-period, two-sequence, crossover study under fasting conditions.[6][7]
2.1. Study Design and Subject Demographics
The study should be conducted in accordance with Good Clinical Practice (GCP) guidelines.
| Parameter | Description |
| Study Design | Single-dose, randomized, two-period, two-sequence, crossover.[6][7] |
| Subjects | Healthy adult male and/or female volunteers.[8] |
| Number of Subjects | Sufficient to provide adequate statistical power (typically 24-60).[6][9] |
| Dosing | Single oral dose of the test and reference Ramipril formulations. |
| Washout Period | A sufficient period to ensure complete elimination of the drug, typically at least 7-14 days.[6][9] |
| Blood Sampling | Pre-dose and at multiple time points post-dose up to 168 hours to adequately capture the pharmacokinetic profiles of ramipril and ramiprilat.[8] |
| Housing | Subjects should be housed in a clinical facility under supervision during critical parts of the study.[10] |
| Diet | Standardized meals and fluid intake should be maintained throughout the study periods.[10] |
2.2. Ethical Considerations
The study protocol, informed consent form, and any other relevant documents must be reviewed and approved by an independent ethics committee or institutional review board. All participants must provide written informed consent before any study-related procedures are performed.
Bioanalytical Method
A validated LC-MS/MS method is essential for the accurate quantification of ramipril and ramiprilat in plasma samples.
3.1. Materials and Reagents
| Material | Specification |
| Analytes | Ramipril, Ramiprilat |
| Internal Standard (IS) | This compound |
| Solvents | Acetonitrile, Methanol (HPLC or LC-MS grade) |
| Acids | Formic acid |
| Water | Deionized or Milli-Q water |
| Plasma | Drug-free human plasma (K2EDTA as anticoagulant) |
3.2. Instrumentation
| Instrument | Typical Specifications |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ion Source | Electrospray ionization (ESI) |
3.3. Experimental Protocols
3.3.1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of ramipril, ramiprilat, and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (this compound) in the same diluent.
3.3.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile or methanol to precipitate the plasma proteins.[11]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
3.3.3. LC-MS/MS Conditions
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[12] |
| Flow Rate | 0.5 mL/min.[12] |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
3.3.4. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ramipril | 417.2 | 234.1[12] |
| Ramiprilat | 389.2 | 206.1[11] |
| This compound (IS) | 421.2 | 238.1 (inferred) |
3.4. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS |
| Matrix Effect | Consistent response in the presence of matrix components |
| Recovery | Consistent and reproducible extraction efficiency |
| Stability | Stability of analytes in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term) |
Pharmacokinetic and Statistical Analysis
4.1. Pharmacokinetic Parameters
The following pharmacokinetic parameters should be calculated for both ramipril and ramiprilat using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve extrapolated to infinity.
-
t1/2: Elimination half-life.
4.2. Statistical Analysis
-
The primary pharmacokinetic parameters (Cmax, AUC(0-t), and AUC(0-∞)) should be log-transformed before statistical analysis.
-
An analysis of variance (ANOVA) should be performed to assess the effects of formulation, period, sequence, and subject.
-
The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC(0-t), and AUC(0-∞) must be within the acceptance range of 80.00% to 125.00% to conclude bioequivalence.[6]
Visualizations
Caption: Workflow of a typical crossover bioequivalence study.
Caption: Bioanalytical sample preparation and analysis workflow.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Ramipril | Semantic Scholar [semanticscholar.org]
- 4. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Bioequivalence study of two tablet formulations of ramipril in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Ramipril and Ramipril-d4 from Human Plasma for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure. Accurate quantification of Ramipril and its active metabolite, Ramiprilat, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Ramipril-d4 is commonly used as an internal standard for these analyses to ensure accuracy and precision. Solid-phase extraction (SPE) is a highly effective method for the isolation and purification of Ramipril and its deuterated internal standard from complex biological matrices like plasma, offering high recovery rates and cleaner extracts compared to other techniques such as liquid-liquid extraction.[1] This application note provides a detailed protocol for the solid-phase extraction of Ramipril and this compound from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Ramipril and this compound reference standards
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or Milli-Q)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent reversed-phase cartridges)
Sample Preparation
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Spike the plasma samples with the this compound internal standard solution to achieve a final concentration within the calibration range.
-
For the preparation of calibration standards and quality control samples, spike blank plasma with known concentrations of Ramipril.
Solid-Phase Extraction (SPE) Procedure This protocol is a general guideline and may require optimization based on the specific SPE cartridge and laboratory conditions.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Follow with 1 mL of deionized water. Ensure the sorbent bed does not dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (typically 0.5 mL to 1 mL) onto the conditioned SPE cartridge.
-
Apply a slow and steady flow rate (e.g., 1 mL/min) to ensure optimal interaction between the analytes and the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove endogenous interferences.
-
A second wash step with a slightly stronger organic solvent mixture may be employed for cleaner extracts.
-
-
Elution:
-
Elute Ramipril and this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or a mixture of methanol and acetonitrile).
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of Ramipril using SPE followed by LC-MS/MS, as reported in various studies.
| Parameter | Ramipril | This compound | Reference |
| Linearity Range | 50.3–32,850.6 pg/mL | Not specified | [1] |
| 0.5–250 ng/mL | Not specified | [2] | |
| 0.2–20.0 ng/mL | Not specified | [3] | |
| 0.5-80 ng/mL | Not specified | [4] | |
| Lower Limit of Quantification (LOQ) | 0.5 ng/mL | Not specified | [5][6] |
| 0.2 ng/mL | Not specified | [3] | |
| 0.5 ng/mL | Not specified | [4] | |
| Recovery | > 81% | Not specified | [1] |
| 88.7% | Not specified | [2] | |
| 92.40% - 96.57% | 97.72% | [3] | |
| 65.3% - 97.3% (Intra-day) | Not specified | [5][6] | |
| Matrix Effect | 3.5% | Not specified | [1] |
Visualization of the SPE Workflow
Caption: SPE Workflow for Ramipril Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Ramipril and its Active Metabolite Ramiprilat in Human Plasma using Ramipril-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the angiotensin-converting enzyme (ACE) inhibitor ramipril and its active metabolite, ramiprilat, in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ramipril-d4, is employed. The straightforward sample preparation, utilizing solid-phase extraction, combined with a rapid chromatographic method, allows for high-throughput analysis suitable for pharmacokinetic and bioequivalence studies.
Introduction
Ramipril is a prodrug that is converted in the liver to its active metabolite, ramiprilat.[1][2] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[2] By inhibiting ACE, ramiprilat leads to vasodilation and a reduction in blood pressure, making it an effective treatment for hypertension and heart failure.[1][3]
Accurate quantification of both ramipril and ramiprilat in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results. This document provides a detailed protocol for the simultaneous determination of ramipril and ramiprilat in human plasma using an LC-MS/MS method with this compound as the internal standard.
Signaling Pathway
Caption: Mechanism of action of Ramipril within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
Materials and Reagents
-
Ramipril and Ramiprilat reference standards
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ramipril, ramiprilat, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the ramipril and ramiprilat stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol and water (50:50, v/v) to achieve a final concentration of 100 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ramipril: 417.2 -> 234.1; Ramiprilat: 389.2 -> 206.1; This compound: (Predicted) 421.2 -> 238.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Experimental Workflow
Caption: High-level workflow for the quantification of Ramipril and Ramiprilat.
Quantitative Data Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Ramipril | 0.5 - 250 | > 0.995 |
| Ramiprilat | 0.5 - 250 | > 0.995 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Ramipril | LLOQ | 0.5 | 98.5 | 6.8 |
| Low QC | 1.5 | 101.2 | 4.5 | |
| Mid QC | 50 | 99.8 | 3.2 | |
| High QC | 200 | 102.1 | 2.9 | |
| Ramiprilat | LLOQ | 0.5 | 99.1 | 7.2 |
| Low QC | 1.5 | 100.5 | 5.1 | |
| Mid QC | 50 | 101.5 | 3.8 | |
| High QC | 200 | 103.0 | 3.1 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Ramipril | 88.7 | 3.5 |
| Ramiprilat | 101.8 | Not significant |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of ramipril and its active metabolite ramiprilat in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the accuracy and reliability of the results. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.
References
Application Notes and Protocols for the Use of Ramipril-d4 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ramipril-d4 as a stable isotope-labeled internal standard (SIL-IS) in drug-drug interaction (DDI) studies. The accurate quantification of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril, and its active metabolite, Ramiprilat, is critical in assessing the potential for co-administered drugs to alter their pharmacokinetic profiles.
Introduction to Ramipril and DDI Studies
Ramipril is a prodrug that is hydrolyzed in the liver to its active metabolite, Ramiprilat.[1][2][3] Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II.[3] This mechanism of action makes Ramipril an effective therapeutic agent for hypertension and heart failure.[2][4]
Drug-drug interactions can significantly alter the absorption, distribution, metabolism, and excretion (ADME) of Ramipril, potentially leading to adverse effects or reduced efficacy. Regulatory bodies such as the FDA provide guidance on conducting DDI studies to ensure drug safety and efficacy.[5][6][7][8][9] The use of a SIL-IS, such as this compound, is a best practice in quantitative bioanalysis to mitigate matrix effects and improve the accuracy and precision of analytical measurements.[10][11][12]
Principle of Using this compound as an Internal Standard
This compound is a deuterated form of Ramipril, making it chemically identical to the analyte but with a different mass. This property allows it to be distinguished from the unlabeled drug by mass spectrometry. When added to a biological sample at a known concentration, this compound co-elutes with Ramipril during chromatography and experiences similar ionization effects in the mass spectrometer.[10] By calculating the ratio of the analyte peak area to the internal standard peak area, variations in sample preparation and instrument response can be normalized, leading to more reliable quantification.
Experimental Protocols
In Vivo Drug-Drug Interaction Study Protocol
This protocol outlines a typical crossover study design to evaluate the effect of an investigational drug on the pharmacokinetics of Ramipril.
a. Study Design: A randomized, two-period, two-sequence crossover design is recommended. A washout period of at least five half-lives of Ramipril and the investigational drug should be implemented between the two periods.
b. Subjects: A cohort of healthy volunteers, compliant with inclusion and exclusion criteria, should be enrolled. The number of subjects should be sufficient to provide adequate statistical power.
c. Dosing Regimen:
-
Period 1: Subjects receive a single oral dose of Ramipril.
-
Period 2: Subjects receive the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of Ramipril.
d. Sample Collection: Blood samples are collected in tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-Ramipril dose). Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method Protocol using LC-MS/MS
This protocol details the quantification of Ramipril and Ramiprilat in plasma samples using this compound as the internal standard.
a. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound working solution (as the internal standard).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions: The following table summarizes typical LC-MS/MS parameters for the analysis of Ramipril and Ramiprilat. These parameters should be optimized for the specific instrument used.
| Parameter | Ramipril | Ramiprilat | This compound (IS) |
| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) | C18 (e.g., 50 x 2.1 mm, 3.5 µm) | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time-based gradient from 20% to 80% B | Time-based gradient from 20% to 80% B | Time-based gradient from 20% to 80% B |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 417.2 | 389.2 | 421.2 |
| Product Ion (m/z) | 234.1 | 206.1 | 238.1 |
| Collision Energy | Optimized for instrument | Optimized for instrument | Optimized for instrument |
c. Data Analysis: The concentration of Ramipril and Ramiprilat in the plasma samples is determined by constructing a calibration curve from the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibration standards.
Data Presentation
The pharmacokinetic parameters of Ramipril and Ramiprilat are calculated using non-compartmental analysis. The results are summarized in the following table to facilitate comparison between treatment groups.
| Pharmacokinetic Parameter | Ramipril Alone (Mean ± SD) | Ramipril + Investigational Drug (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Ramipril | |||
| AUC0-t (ng·h/mL) | Value | Value | Value |
| AUC0-inf (ng·h/mL) | Value | Value | Value |
| Cmax (ng/mL) | Value | Value | Value |
| Tmax (h) | Value | Value | Value |
| t1/2 (h) | Value | Value | Value |
| Ramiprilat | |||
| AUC0-t (ng·h/mL) | Value | Value | Value |
| AUC0-inf (ng·h/mL) | Value | Value | Value |
| Cmax (ng/mL) | Value | Value | Value |
| Tmax (h) | Value | Value | Value |
| t1/2 (h) | Value | Value | Value |
Note: Values in the table are placeholders and would be populated with data from the DDI study.
Visualizations
References
- 1. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ramipril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 6. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 7. M12 Drug Interaction Studies | FDA [fda.gov]
- 8. xenotech.com [xenotech.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. waters.com [waters.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ramipril Analysis Technical Support Center: Overcoming Matrix Effects with Ramipril-d4
Welcome to the technical support center for Ramipril analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly matrix effects, by utilizing a deuterated internal standard like Ramipril-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a problem in Ramipril bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and reproducibility of quantification.[3][4] In the analysis of Ramipril from biological samples, endogenous components like phospholipids, salts, and metabolites can interfere with its ionization in the mass spectrometer source, leading to unreliable results.[5]
Q2: How does using this compound as an internal standard help overcome matrix effects?
A2: this compound is a stable isotope-labeled version of Ramipril. It is chemically identical to Ramipril but has a slightly higher mass due to the replacement of four hydrogen atoms with deuterium. Because it is co-eluted with Ramipril and has nearly identical ionization properties, any matrix effects that suppress or enhance the Ramipril signal will affect this compound to the same degree. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[6]
Q3: What are the typical sample preparation techniques for Ramipril analysis in plasma?
A3: Common sample preparation methods for Ramipril and its active metabolite, Ramiprilat, from plasma or serum include:
-
Protein Precipitation (PPT): A simple and fast technique where a solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[7][8]
-
Liquid-Liquid Extraction (LLE): This method separates Ramipril from the matrix based on its solubility in two immiscible liquid phases. A common solvent combination is methyl tertiary butyl ether and dichloromethane.[9]
-
Solid-Phase Extraction (SPE): A highly selective method where Ramipril is retained on a solid sorbent while matrix components are washed away. This technique often results in cleaner extracts.[10]
Troubleshooting Guide
Issue 1: High variability in replicate injections or poor precision.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that this compound is consistently and accurately added to all samples, including calibrators and quality controls, at the very beginning of the sample preparation process.
-
Optimize Sample Cleanup: If using protein precipitation, which can be prone to residual matrix effects, consider switching to a more rigorous cleanup method like LLE or SPE to remove more interfering components.[11]
-
Chromatographic Separation: Modify the chromatographic gradient to better separate Ramipril from the regions of significant ion suppression.[1][3] An ion suppression screening experiment can identify these regions.
-
Issue 2: Low signal intensity or poor sensitivity for Ramipril.
-
Possible Cause: Significant ion suppression.
-
Troubleshooting Steps:
-
Ion Source Optimization: Ensure the mass spectrometer's ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for Ramipril.
-
Check for Co-eluting Interferences: Inject a blank matrix sample and monitor for any large peaks that elute at the same retention time as Ramipril. Adjusting the chromatography to separate these can improve the signal.
-
Evaluate Mobile Phase: The pH and composition of the mobile phase can influence ionization efficiency. For Ramipril, which is often analyzed in positive ion mode, acidic mobile phase additives like formic acid or ammonium acetate are commonly used.[7][9]
-
Issue 3: Inconsistent recovery.
-
Possible Cause: Issues with the sample extraction procedure.
-
Troubleshooting Steps:
-
pH Adjustment: The extraction efficiency of Ramipril, an acidic drug, can be pH-dependent. Ensure the pH of the sample is optimized for the chosen extraction method.
-
Solvent Selection: For LLE, ensure the extraction solvent is appropriate and that the phases are being adequately mixed and separated.
-
SPE Method Development: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized for Ramipril.
-
Experimental Protocols & Data
Example Experimental Protocol: LC-MS/MS Analysis of Ramipril in Human Plasma
This protocol is a composite based on common methodologies.[7][8][9]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of methanol to precipitate proteins.[7]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes.[8]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[7]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Quantitative Data Summary
The following tables summarize typical performance data from validated bioanalytical methods for Ramipril.
Table 1: Recovery and Matrix Effect of Ramipril
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) | Reference |
| Ramipril | Low | 79.83 | 96-109 (Enhancement) | [7][12] |
| Ramipril | Medium | 81.66 | Not Reported | [12] |
| Ramipril | High | 80.19 | 3.5 | [6][12] |
| Ramiprilat | Low | 82.02 | 93-94 (Suppression) | [7][12] |
| Ramiprilat | Medium | 86.22 | Not Reported | [12] |
| Ramiprilat | High | 87.05 | Not Reported | [12] |
Table 2: Precision and Accuracy Data for Ramipril Quantification
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | < 15 | < 15 | 80-120 | [9] |
| Low | < 15 | < 15 | 85-115 | [9] |
| Medium | < 15 | < 15 | 85-115 | [9] |
| High | < 15 | < 15 | 85-115 | [9] |
Visualizations
Caption: Correction of matrix effects using a deuterated internal standard.
Caption: General workflow for Ramipril analysis using an internal standard.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. providiongroup.com [providiongroup.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
Improving peak shape and resolution for Ramipril and Ramipril-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Ramipril and its deuterated internal standard, Ramipril-d4. The focus is on improving peak shape and resolution.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic analysis of Ramipril and this compound.
Issue 1: Peak Tailing for Ramipril and/or this compound
Peak tailing is a common problem that can affect the accuracy and precision of quantification.[1][2][3][4][5]
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Secondary Silanol Interactions | Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of residual silanol groups on the silica-based column packing.[3] | Sharper, more symmetrical peaks. |
| Use a highly deactivated, end-capped column to minimize the number of available silanol groups. | Significant reduction in peak tailing. | |
| Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%) to block the active silanol sites.[6] | Improved peak symmetry. | |
| Mobile Phase pH Close to Analyte pKa | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Ramipril. | Consistent and symmetrical peak shape. |
| Column Overload | Reduce the sample concentration or the injection volume.[1][7] | Symmetrical peaks with improved resolution. |
| Contamination | Use a guard column and ensure proper sample clean-up to remove matrix components that may cause tailing.[2] | Protection of the analytical column and consistent peak shapes. |
Experimental Protocol for Mobile Phase pH Optimization:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS/MS
-
-
Procedure:
-
Prepare a series of mobile phase A solutions with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using formic acid or ammonium formate buffers.
-
Inject a standard solution of Ramipril and this compound under each pH condition.
-
Analyze the resulting peak shape, paying close attention to the asymmetry factor.
-
Logical Workflow for Troubleshooting Peak Tailing:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Ramipril-d4 Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample extraction of Ramipril-d4, a deuterated internal standard for the ACE inhibitor Ramipril. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low recovery for this compound during sample extraction?
Low recovery of this compound can stem from several factors, primarily related to its chemical instability and the extraction methodology. Key causes include:
-
Degradation: Ramipril is susceptible to degradation, particularly through hydrolysis to its active metabolite, ramiprilat, and cyclization to an inactive diketopiperazine derivative.[1][2] This degradation is influenced by pH, temperature, and moisture.[1][2][3]
-
Suboptimal pH: The pH of the sample and extraction solvents is critical. Ramipril extraction is often performed at an acidic pH (e.g., pH 3) to ensure it is in a protonated, more organic-soluble form.[4] Alkaline conditions can lead to significant degradation.[3]
-
Inappropriate Solvent Selection: The choice of extraction solvent in liquid-liquid extraction (LLE) or the elution solvent in solid-phase extraction (SPE) must be optimized to ensure efficient partitioning of this compound from the aqueous sample matrix.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or cause ion suppression/enhancement in the LC-MS analysis, leading to apparently low recovery.
-
Incomplete Elution (SPE): In solid-phase extraction, the elution solvent may not be strong enough to completely desorb this compound from the sorbent.
-
Procedural Errors: Inconsistent execution of the extraction protocol, such as inadequate vortexing or phase separation in LLE, can lead to variable and low recoveries.
Q2: What is the expected recovery for ramipril and its deuterated internal standard?
Published methods show a range of recoveries depending on the extraction technique. It is important to establish a consistent and acceptable recovery range during method validation.
| Extraction Method | Analyte | Matrix | Reported Recovery Range |
| Protein Precipitation followed by LLE | Ramipril | Human Plasma | 65.3% - 97.3%[4] |
| Protein Precipitation | Ramipril | Human Plasma | 92.40% - 96.57%[5] |
Q3: How does the stability of this compound affect its recovery?
Ramipril, and by extension this compound, is an unstable molecule.[1][2] Degradation during sample storage or the extraction process will directly result in a lower measured concentration of the parent molecule, and thus, low recovery. The primary degradation pathways are hydrolysis to ramiprilat and formation of a diketopiperazine derivative.[1][2] The degradation is accelerated by elevated temperature, moisture, and alkaline pH.[1][2][3] It is crucial to control these factors throughout the analytical workflow.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting low recovery of this compound when using SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: A flowchart for troubleshooting low this compound recovery in SPE.
Detailed Steps:
-
Verify SPE Protocol Execution:
-
Flow Rate: Ensure the flow rate during sample loading is slow enough to allow for proper binding of this compound to the sorbent. A high flow rate can lead to breakthrough.[6]
-
Drying: Ensure the sorbent is thoroughly dried after the wash step and before elution. Residual aqueous solvent can prevent efficient elution by the organic solvent.
-
Conditioning and Equilibration: Confirm that the SPE cartridge is properly conditioned and equilibrated according to the manufacturer's instructions. Improper wetting of the sorbent can lead to inconsistent binding.[6]
-
-
Assess Analyte Stability:
-
Evaluate Sorbent and Cartridge:
-
Sorbent Choice: For a moderately polar compound like ramipril, a reversed-phase sorbent such as C18 is a common choice.[6] Ensure the chosen sorbent is appropriate for the analyte's properties.
-
Cartridge Capacity: Overloading the SPE cartridge can lead to breakthrough. If high concentrations of this compound are being extracted, consider using a cartridge with a larger sorbent mass.[6]
-
-
Optimize Solvents:
-
Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound. If recovery is low, consider decreasing the organic content of the wash solvent.
-
Elution Solvent: If this compound is retained on the sorbent but not efficiently eluted, the elution solvent may be too weak. Increase the percentage of the strong organic solvent (e.g., methanol or acetonitrile) in the elution mixture. Adding a small amount of acid or base to the elution solvent can also improve recovery by modifying the ionization state of the analyte.
-
Low Recovery in Liquid-Liquid Extraction (LLE)
This guide provides a systematic approach to troubleshooting low recovery of this compound when using LLE.
Troubleshooting Workflow for Low LLE Recovery
Caption: A flowchart for troubleshooting low this compound recovery in LLE.
Detailed Steps:
-
Verify LLE Protocol Execution:
-
Vortexing/Mixing: Ensure vigorous and consistent mixing to facilitate the partitioning of this compound from the aqueous phase to the organic phase.
-
Phase Separation: Allow for complete separation of the aqueous and organic layers before aspirating the organic layer. Incomplete separation can lead to the aspiration of aqueous phase and lower recovery. Centrifugation can aid in achieving a clean separation.
-
-
Assess Analyte Stability:
-
Verify and Optimize pH:
-
Evaluate Extraction Solvent:
-
Solvent Choice: The choice of organic solvent is critical. Ethyl acetate and mixtures of methyl tertiary butyl ether (MTBE) and dichloromethane (DCM) have been successfully used for ramipril extraction.[4][8] If recovery is low, consider testing alternative water-immiscible organic solvents of varying polarity.
-
Experimental Protocols
Example Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma
This protocol is adapted from published methods for the extraction of ramipril.[4][7]
-
Sample Preparation:
-
To 200 µL of human plasma in a microcentrifuge tube, add the working solution of this compound.
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at a high speed (e.g., >10,000 x g) for 15 minutes at 4°C.
-
-
pH Adjustment:
-
Transfer the supernatant to a clean tube.
-
Add a small volume of a buffer to adjust the pH to approximately 3.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of ethyl acetate.
-
Vortex vigorously for 20 minutes.
-
Centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS analysis.
-
Example Solid-Phase Extraction (SPE) Protocol for this compound in Human Plasma
This is a general protocol based on the properties of ramipril and common SPE practices.
-
Sorbent: C18 reversed-phase sorbent.
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Pre-treat the plasma sample by protein precipitation and acidification as in the LLE protocol.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a low flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Mechanism of Action of Ramipril
Ramipril is an inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of Ramipril.
References
- 1. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. Renin angiotensin aldosterone system | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ion suppression in the LC-MS/MS analysis of Ramipril
Welcome to the technical support center for the LC-MS/MS analysis of Ramipril. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on addressing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Ramipril?
A1: Ion suppression is a type of matrix effect where co-eluting endogenous components from the sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte, Ramipril, in the mass spectrometer's ion source.[1][2][3][4] This interference reduces the analyte's signal intensity, leading to inaccurate and imprecise quantification, decreased sensitivity, and poor reproducibility.[2][4] Given the complexity of biological matrices like plasma and serum where Ramipril is often measured, ion suppression is a significant challenge that must be addressed for reliable bioanalytical results.[1]
Q2: What are the common causes of ion suppression when analyzing Ramipril?
A2: The primary causes of ion suppression in Ramipril analysis are endogenous substances from the biological matrix that co-elute with the analyte.[1][2] These can include:
-
Phospholipids: Abundant in plasma and serum, these molecules are notorious for causing ion suppression.[5]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can suppress the ionization of Ramipril.[1]
-
Other Endogenous Molecules: Lipids, proteins, and other small molecules present in the biological sample can compete with Ramipril for ionization.[2]
Q3: How can I detect and evaluate ion suppression in my Ramipril assay?
A3: A common and effective method to visualize and assess ion suppression is the post-column infusion experiment .[1][6][7] This involves infusing a constant flow of a Ramipril standard solution into the LC eluent after the analytical column, while injecting a blank matrix extract. A dip in the baseline signal at the retention time of Ramipril indicates the presence of co-eluting matrix components that are causing ion suppression.[4][7]
Another approach is to compare the peak area of Ramipril in a neat solution (solvent) with the peak area of Ramipril spiked into a blank matrix extract that has undergone the sample preparation process. A lower peak area in the matrix sample indicates ion suppression.
Troubleshooting Guide: Mitigating Ion Suppression
This guide provides a systematic approach to troubleshooting and mitigating ion suppression in your LC-MS/MS method for Ramipril.
Problem 1: Low signal intensity and poor reproducibility for Ramipril.
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interferences.[8][9]
-
Liquid-Liquid Extraction (LLE): LLE can effectively separate Ramipril from polar matrix components like salts.[10][11][12]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave behind significant amounts of phospholipids.[11][13][14] Consider coupling it with a subsequent clean-up step.
-
-
Improve Chromatographic Separation: Ensure Ramipril is chromatographically resolved from the regions of ion suppression.
-
Modify Mobile Phase Gradient: Adjusting the gradient profile can help separate Ramipril from interfering peaks.[4][5]
-
Change Column Chemistry: Using a different column stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity and improve separation.
-
Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography provides higher resolution and sharper peaks, which can significantly reduce the co-elution of matrix components with Ramipril.[5]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Ramipril-d5) is the ideal internal standard as it co-elutes with Ramipril and experiences the same degree of ion suppression.[7][15] This allows for accurate correction of signal variability.
Problem 2: Inconsistent results between different sample batches.
Possible Cause: Variability in the matrix composition between samples, leading to inconsistent ion suppression.
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned above, SPE is generally more robust and provides cleaner extracts compared to protein precipitation, leading to more consistent results across different sample lots.[8]
-
Matrix-Matched Calibration Standards: Prepare your calibration standards in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from published methods for Ramipril analysis, highlighting parameters related to ion suppression.
Table 1: Sample Preparation Method and Recovery
| Sample Preparation Method | Analyte | Mean Recovery (%) | Reference |
| Solid-Phase Extraction | Ramipril | 90.1 - 104.1 | [8] |
| Solid-Phase Extraction | Ramiprilat | 90.1 - 104.1 | [8] |
| Protein Precipitation & LLE | Ramipril | 65.3 - 97.3 | [11][14] |
| Liquid-Liquid Extraction | Ramipril | >86.0 | [16] |
| Liquid-Liquid Extraction | Ramiprilat | >86.0 | [16] |
Table 2: Matrix Effect Evaluation
| Sample Preparation | Matrix Effect for Ramipril | Matrix Effect for Ramiprilat | Conclusion | Reference |
| Protein Precipitation | 96 - 109% (Enhancement) | 93 - 94% (Suppression) | Negligible | [17] |
| Solid-Phase Extraction | Not Observed | Not Observed | No significant matrix effect | [15][16] |
| Liquid-Liquid Extraction | Not specified | Not specified | Method fully validated for matrix effect | [10] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for your specific application.
-
Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: To 250 µL of plasma, add an internal standard and pretreat as necessary (e.g., with acid or buffer). Load the pretreated sample onto the conditioned SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the Analyte: Elute Ramipril and its metabolites with an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]
Protocol 2: LC-MS/MS Parameters
These are typical starting parameters that should be optimized for your instrument and column.
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol[18]
-
Gradient: A linear gradient from low to high organic mobile phase.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for Ramipril.[10][13]
-
MRM Transitions:
-
Ramipril: m/z 417.2 → 234.1[10]
-
Ramiprilat: m/z 389.2 → 206.1
-
Note: These transitions may need to be optimized on your specific instrument.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: General Experimental Workflow for Ramipril Analysis.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination and Pharmacokinetic Study of Losartan, Losartan Carboxylic Acid, Ramipril, Ramiprilat, and Hydrochlorothiazide in Rat Plasma by a Liquid Chromatography/Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. tsijournals.com [tsijournals.com]
- 14. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing MRM Transitions for Ramipril and Ramipril-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Ramipril and its deuterated internal standard, Ramipril-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Ramipril and this compound?
A1: The selection of optimal Multiple Reaction Monitoring (MRM) transitions is critical for achieving high sensitivity and selectivity in your assay. For Ramipril, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common and abundant product ion results from a specific fragmentation of the parent molecule. While this compound is specified, published methods often utilize a closely related deuterated standard, such as Ramipril-d3. The fragmentation pattern will be analogous, with a corresponding mass shift.
Based on available literature, the following transitions are recommended as a starting point for method development.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Ramipril | 417.2 - 417.3 | 234.1 - 234.3 | Positive |
| This compound (extrapolated) | 421.2 - 421.3 | 238.1 - 238.3 | Positive |
| Ramipril-d3 (alternative) | 420.2 | 237.2 | Positive |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution.
Q2: How is the most intense product ion for Ramipril formed?
A2: The most abundant product ion for Ramipril, observed at m/z 234.1, is generated through the cleavage of the amide bond and a subsequent loss of a portion of the molecule with the gross formula C8H13NO2.[3][4] This stable fragment provides a robust signal for quantification.
Q3: What are the key instrument parameters to optimize for Ramipril analysis?
A3: For optimal performance, several mass spectrometer parameters should be fine-tuned. These include:
-
Collision Energy (CE): This is a critical parameter that directly influences the fragmentation of the precursor ion. It should be optimized for each MRM transition to maximize the signal of the product ion.
-
Declustering Potential (DP): This voltage helps to prevent the formation of solvent adducts and clusters as ions enter the mass spectrometer.
-
Entrance Potential (EP): Optimizing this parameter can improve the transmission of ions into the mass spectrometer.
-
Collision Cell Exit Potential (CXP): This voltage aids in focusing and transmitting the product ions from the collision cell to the third quadrupole.
A systematic optimization of these parameters for both Ramipril and this compound is essential for achieving the best sensitivity and reproducibility.[2]
Troubleshooting Guide
Issue 1: Low or no signal for Ramipril or this compound.
-
Possible Cause 1: Incorrect MRM transitions.
-
Solution: Verify the precursor and product ion m/z values. Infuse a standard solution of Ramipril and this compound directly into the mass spectrometer to confirm the parent mass and identify the most abundant product ions.
-
-
Possible Cause 2: Suboptimal ionization.
-
Possible Cause 3: Poor fragmentation.
-
Solution: Optimize the collision energy for each transition. Perform a collision energy ramp experiment to determine the voltage that yields the highest product ion intensity.
-
Issue 2: High background noise or interfering peaks.
-
Possible Cause 1: Matrix effects.
-
Possible Cause 2: Contamination from the LC system.
-
Solution: Flush the LC system thoroughly. Ensure the mobile phase is freshly prepared with high-purity solvents.
-
-
Possible Cause 3: Co-eluting isobaric interferences.
-
Solution: Adjust the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analyte from the interfering peak.
-
Issue 3: Poor peak shape.
-
Possible Cause 1: Incompatible mobile phase.
-
Solution: Ensure the solvent used to dissolve the final extract is compatible with the initial mobile phase conditions to prevent peak distortion.
-
-
Possible Cause 2: Column degradation.
-
Solution: Replace the analytical column if it has been used extensively or has been exposed to harsh conditions.
-
-
Possible Cause 3: Inappropriate pH of the mobile phase.
-
Solution: Adjust the pH of the mobile phase to ensure Ramipril is in a single ionic form.
-
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting Ramipril from plasma samples.[1]
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of cold acetonitrile or methanol to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography Method
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic acid |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry Parameters
The following table provides a starting point for the optimization of mass spectrometer parameters.
| Parameter | Ramipril | This compound (extrapolated) |
| Scan Type | MRM | MRM |
| Polarity | Positive | Positive |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Declustering Potential (V) | 101 | ~101 |
| Entrance Potential (V) | 10 | ~10 |
| Collision Energy (V) | 31 | ~31 |
| Collision Cell Exit Potential (V) | 2 | ~2 |
Note: These values are based on published data for Ramipril and may require further optimization for your specific instrument and experimental conditions.[2]
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Ramipril.
Caption: A troubleshooting flowchart for low or no signal issues.
References
- 1. tsijournals.com [tsijournals.com]
- 2. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.uran.ua [journals.uran.ua]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ramipril-d4 Stability in Bioanalysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ramipril-d4 in biological matrices. It is designed for researchers, scientists, and drug development professionals encountering challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The stability of this compound is primarily influenced by the inherent instability of the parent molecule, Ramipril. The two main degradation pathways are:
-
Hydrolysis: Conversion to its active metabolite, Ramiprilat-d4. This is more prevalent under alkaline conditions[1][2].
-
Intramolecular Cyclization (Lactamization): Formation of the inactive diketopiperazine derivative, Ramipril-DKP-d4. This degradation is favored in acidic and neutral conditions and can be accelerated by heat[2][3][4].
Like other analytes, this compound stability can also be affected by general factors such as temperature, pH, light exposure, enzymatic activity in the matrix, and repeated freeze-thaw cycles[5][6][7].
Q2: How does deuteration affect the stability of this compound compared to non-labeled Ramipril?
A2: Deuteration, the replacement of hydrogen with deuterium, creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step[][9]. Consequently, this compound may exhibit enhanced metabolic stability at the deuterated positions compared to Ramipril. However, it remains susceptible to the same chemical degradation pathways (hydrolysis and cyclization) that affect the parent drug.
Q3: What are the recommended storage and handling conditions for biological samples containing this compound?
A3: To ensure the stability of this compound in biological matrices like plasma or blood, the following conditions are recommended:
-
Temperature: Store samples at -70°C or lower for long-term stability[10]. For short-term storage (e.g., benchtop during processing), keep samples on ice or at refrigerated temperatures (2-8°C)[10][11].
-
pH: The pH of the sample can significantly impact stability. Since Ramipril is susceptible to degradation at both acidic and alkaline pH, it is crucial to control the pH, often by using buffered collection tubes or adding stabilizers immediately after collection. A slightly acidic pH (e.g., around 5) has been shown to improve the stability of Ramipril in some contexts[12].
-
Light: Protect samples from direct light exposure, as light can be a factor in drug degradation[6][7]. Use amber-colored tubes for sample collection and storage.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade the analyte. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated[10][13].
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during sample collection and handling: Enzymatic degradation in whole blood or pH-mediated degradation. | 1. Collect blood samples in tubes containing an esterase inhibitor (e.g., sodium fluoride). 2. Process blood to plasma or serum as quickly as possible, preferably at refrigerated temperatures. 3. Consider acidifying the plasma immediately after separation. |
| Degradation during sample processing: Prolonged exposure to room temperature or inappropriate pH during extraction. | 1. Keep samples on ice throughout the extraction procedure[14]. 2. Optimize the pH of extraction solvents. For Ramipril, extraction at an acidic pH (e.g., 3) has been reported[15]. 3. Minimize the time between sample thawing and analysis. | |
| High variability in QC samples | Inconsistent sample handling: Differences in time at room temperature or exposure to light between samples. | 1. Standardize the entire workflow, ensuring all samples and QCs are handled identically. 2. Prepare quality control (QC) samples in the same biological matrix as the study samples. |
| Freeze-thaw instability: Multiple freeze-thaw cycles leading to degradation. | 1. Aliquot samples and QCs to avoid repeated freeze-thaw cycles. 2. Validate the stability of this compound for the number of freeze-thaw cycles your samples will undergo[13]. | |
| Appearance of unexpected peaks | Formation of degradation products: Peaks corresponding to Ramiprilat-d4 or Ramipril-DKP-d4. | 1. Confirm the identity of the degradation products using a high-resolution mass spectrometer[15]. 2. Review sample handling and storage procedures to identify potential causes of degradation (e.g., temperature, pH). 3. Optimize chromatographic conditions to separate the analyte from its degradation products. |
| Loss of analyte in processed samples (Autosampler Instability) | Degradation in the autosampler: Exposure to ambient temperature in the autosampler for an extended period. | 1. Use a cooled autosampler set to a low temperature (e.g., 4-10°C)[13]. 2. Perform an autosampler stability study to determine the maximum allowable time samples can be stored before injection. |
Quantitative Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the following tables summarize stability data for Ramipril from various studies, which can serve as a reliable proxy for estimating the stability of this compound.
Table 1: Short-Term and Freeze-Thaw Stability of Ramipril in Human Plasma
| Stability Test | Concentration (ng/mL) | Duration/Cycles | Stability (%) | Reference |
| Bench-Top Stability | 0.6 | 22 hours (Room Temp) | Stable | [11] |
| 16.0 | 22 hours (Room Temp) | Stable | [11] | |
| Freeze-Thaw Stability | 0.6 | 3 cycles (-20°C to RT) | Stable | [13] |
| 16.0 | 3 cycles (-20°C to RT) | Stable | [13] | |
| LQC & HQC | 3 cycles (-70°C to RT) | Deviation within ±15% | [10] |
LQC = Low Quality Control, HQC = High Quality Control, RT = Room Temperature
Table 2: Long-Term Stability of Ramipril in Human Plasma
| Storage Temperature | Concentration (ng/mL) | Duration | Stability (%) | Reference |
| -20°C | LQC & HQC | Not Specified | Stable | [13] |
| -70°C | LQC & HQC | Not Specified | Stable | [10] |
| 2-8°C (Refrigerated) | Stock Solution | 149 days | Stable | [11] |
Experimental Protocols & Visualizations
Protocol: Plasma Sample Preparation using Protein Precipitation
This protocol is a common method for extracting Ramipril and its internal standards from plasma.
-
Thawing: Thaw frozen plasma samples and quality controls on ice or at room temperature and vortex briefly.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the working solution of this compound (as the internal standard) to each tube.
-
Precipitation: Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.
Diagram 1: General Bioanalytical Workflow for this compound
Caption: Standard workflow for the analysis of this compound in plasma.
Diagram 2: Ramipril Degradation Pathways
Caption: Primary degradation pathways of this compound.
Diagram 3: Troubleshooting Logic for Low Analyte Recovery
Caption: A logical approach to troubleshooting low this compound recovery.
References
- 1. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 2. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. alliedacademies.org [alliedacademies.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing carryover in the analysis of Ramipril with Ramipril-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover in the analysis of Ramipril and its deuterated internal standard, Ramipril-d4, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of Ramipril LC-MS/MS analysis?
A1: Carryover refers to the appearance of a signal for Ramipril or this compound in a blank injection that is run immediately after a high-concentration sample. This residual signal can lead to inaccurate quantification of subsequent samples, particularly those with low concentrations of the analyte.
Q2: Why is carryover a concern for Ramipril and this compound analysis?
A2: Ramipril is known to be a "sticky" compound, meaning it can adsorb to various surfaces within the LC-MS/MS system, such as the autosampler needle, injection valve, and column. This adsorption can lead to significant carryover, compromising the accuracy and precision of bioanalytical methods. The internal standard, this compound, may also exhibit carryover, which can further complicate data analysis.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Common sources of carryover include:
-
Autosampler: Residue on the needle, syringe, and injection valve.
-
LC Column: Strong retention of the analyte on the stationary phase.
-
Transfer Lines and Fittings: Adsorption to PEEK or stainless steel tubing and connectors.
-
Mass Spectrometer Source: Contamination of the ion source components.
Q4: How can I test for carryover in my Ramipril analysis?
A4: To test for carryover, inject a blank sample (e.g., mobile phase or extraction solvent) immediately following the highest concentration standard of your calibration curve. The presence of a peak at the retention time of Ramipril or this compound in the blank indicates carryover. The carryover percentage can be calculated as:
(Peak Area in Blank / Peak Area in High Standard) * 100
Troubleshooting Guide
Issue: Significant carryover of Ramipril and/or this compound is observed.
This troubleshooting guide provides a systematic approach to identifying and mitigating the source of carryover.
Caption: A logical workflow for troubleshooting carryover issues in Ramipril analysis.
Step 1: Isolate the Source of Carryover
To pinpoint the origin of the carryover, systematically bypass components of the LC system.
-
Autosampler Check:
-
Replace the analytical column with a zero-dead-volume union.
-
Inject a high-concentration standard followed by a blank.
-
If carryover is still present, the autosampler is a primary contributor.
-
-
Column Check:
-
If the autosampler is ruled out, the column is the likely source.
-
Strong retention of Ramipril on the column can lead to carryover.
-
-
Mass Spectrometer Source Check:
-
After ensuring the LC system is clean, if background signal for Ramipril remains high, the MS source may be contaminated.
-
Step 2: Implement Corrective Actions
Based on the isolated source, apply the following solutions:
If the Autosampler is the Source:
-
Optimize the Needle Wash: The composition of the autosampler wash solvent is critical. A strong, effective wash solution can significantly reduce carryover.
Illustrative Data on Wash Solvent Effectiveness for Ramipril Carryover
| Wash Solvent Composition | Ramipril Carryover (%) | This compound Carryover (%) | Notes |
| 100% Methanol | 1.2% | 1.1% | Moderate effectiveness. |
| 100% Acetonitrile | 0.8% | 0.7% | Better than methanol. |
| 50:50 Acetonitrile:Isopropanol | 0.3% | 0.3% | Good for moderately sticky compounds. |
| 50:50:1 Acetonitrile:Isopropanol:Formic Acid | 0.1% | 0.1% | Acidification can improve solubility and reduce adsorption. |
| Recommended: 50:50:0.5 Acetonitrile:Methanol with 0.5% Formic Acid | < 0.05% | < 0.05% | Highly effective for Ramipril. |
-
Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and injection port. Increase the duration of the wash cycle.
If the LC Column is the Source:
-
Modify the Gradient Elution: A steep gradient may not allow sufficient time for Ramipril to elute completely.
-
Incorporate a high-organic wash step at the end of each run (e.g., 95% Acetonitrile for 2-3 column volumes).
-
Consider a "sawtooth" gradient during the wash phase, cycling between high and low organic content to effectively strip the analyte from the stationary phase.
-
-
Change Column Chemistry: If carryover persists, consider a column with a different stationary phase that has less affinity for Ramipril. Phenyl-hexyl or embedded polar group (EPG) phases can sometimes show reduced carryover for basic compounds compared to standard C18 columns.
If the MS Source is Contaminated:
-
Perform Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source components, including the capillary, skimmer, and ion transfer optics.
Experimental Protocol for Minimizing Ramipril Carryover
This protocol outlines a robust LC-MS/MS method designed to minimize carryover during the analysis of Ramipril and this compound in human plasma.
Caption: An optimized experimental workflow for Ramipril analysis with integrated carryover prevention steps.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
LC-MS/MS Conditions
LC System:
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Program:
| Time (min) | % B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Autosampler Wash:
-
Wash Solvent: 50:50 (v/v) Acetonitrile:Methanol with 0.5% Formic Acid
-
Wash Mode: Flush active wash port before and after injection.
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ramipril: Q1: 417.2 -> Q3: 234.2
-
This compound: Q1: 421.2 -> Q3: 238.2
-
Data Analysis and Carryover Assessment
-
Inject a blank after the highest calibrator to assess carryover.
-
The carryover should be less than 20% of the lower limit of quantification (LLOQ) for Ramipril and less than 5% for this compound.
-
If carryover exceeds these limits, implement the troubleshooting steps outlined above.
By following these guidelines and protocols, researchers can effectively minimize carryover in the analysis of Ramipril and this compound, ensuring the generation of accurate and reliable data.
Impact of mobile phase composition on Ramipril-d4 retention time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention time of Ramipril-d4. It is intended for researchers, scientists, and drug development professionals working on analytical method development for this compound.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound have a slightly different retention time than non-deuterated Ramipril?
A1: The difference in retention time between this compound and Ramipril is typically due to the deuterium isotope effect. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.[1] While the mass is heavier, polarity is the more dominant factor in this context.[2]
Q2: How does the organic modifier (e.g., Acetonitrile vs. Methanol) in the mobile phase affect this compound retention?
A2: In reversed-phase HPLC, increasing the percentage of the organic modifier in the mobile phase will decrease the retention time of this compound. This is because a higher organic content makes the mobile phase more non-polar, reducing the interaction between the analyte and the non-polar stationary phase.
-
Acetonitrile is a stronger eluting solvent than methanol and will generally result in shorter retention times when used at the same concentration.
-
Methanol may offer different selectivity for Ramipril and its related impurities or metabolites.
The choice between acetonitrile and methanol often depends on the desired separation and resolution from other compounds in the sample.[3][4][5]
Q3: What is the impact of mobile phase pH on the retention time and peak shape of this compound?
A3: Mobile phase pH is a critical parameter for ionizable compounds like Ramipril. Ramipril is a prodrug with ester groups that can be hydrolyzed to its active metabolite, Ramiprilat.[3][4] The molecule has basic and acidic functional groups, meaning its ionization state, and therefore its polarity, is highly dependent on pH.
-
Low pH (e.g., pH 2.5-3.5): At low pH, the carboxylic acid group is protonated (neutral), and the secondary amine is protonated (positive charge). This is a common pH range for Ramipril analysis, as it often results in good peak shape and retention on C18 columns.[6][7]
-
Higher pH: As the pH increases, the carboxylic acid group will deprotonate, increasing the overall polarity of the molecule and likely decreasing its retention time in reversed-phase chromatography.
-
Control: A slight change in pH, even by 0.1 units, can lead to significant shifts in retention time.[8] Therefore, using a buffer (e.g., phosphate, formate, or acetate) is essential to maintain a stable pH and ensure reproducible results.[6][7][9]
Q4: My this compound peak is drifting over a sequence of injections. What are the likely mobile phase-related causes?
A4: Retention time drift can be caused by several factors related to the mobile phase:[10][11]
-
Improper Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, leading to an unstable flow rate and fluctuating retention times.[8]
-
Inaccurate Composition: An error of just 1% in the organic solvent composition can change retention time by 5-15%.[8] Ensure accurate measurement, preferably gravimetrically.
-
Evaporation of Volatile Components: If the mobile phase contains a volatile component (like acetonitrile or trifluoroacetic acid) and the reservoir is not properly covered, its concentration can change over time, altering the mobile phase composition and causing retention times to drift.
-
Temperature Fluctuations: A 1°C change in temperature can alter retention time by 1-2%.[8] Using a thermostatted column compartment is crucial for stability.[12]
-
Buffer Instability: Some buffers may not be stable over long periods or may precipitate if the organic solvent concentration is too high.
Troubleshooting Guide
Issue: Variable or Drifting this compound Retention Time
This guide provides a systematic approach to troubleshooting retention time instability.
Caption: Troubleshooting workflow for retention time instability.
Data Presentation: Mobile Phase Compositions for Ramipril Analysis
The following table summarizes various mobile phase compositions and conditions used for the analysis of Ramipril in published literature. These serve as a strong starting point for developing a method for this compound.
| Mobile Phase A | Mobile Phase B | Composition | Mode | Flow Rate (mL/min) | Column Type | Ramipril RT (min) | Reference |
| 0.1% Formic acid in 5mM Ammonium acetate | 0.1% Formic acid in Methanol | 40:60 (A:B) | Isocratic | 0.600 | C18 | ~2.13 | [9] |
| 5mM Phosphate buffer (pH 3) | Methanol | 50:50 (A:B) | Isocratic | 1.0 | C18 | 3.64 | [3][4] |
| 0.01M KH2PO4 buffer (pH 3.4) | Methanol/ACN | 15:15:70 (Buffer:MeOH:ACN) | Isocratic | 1.0 | C18 | 3.68 | [6] |
| 20mM Phosphate buffer (pH 2.5) with 0.1% TFA | Acetonitrile | 50:50 (A:B) | Isocratic | 1.0 | C18 | < 5.0 | [7] |
| 0.1% Formic acid in water | Methanol | 10:90 (A:B) | Isocratic | 0.25 | C18 | < 3.5 | [13] |
| Phosphate buffer (pH 5) | Acetonitrile | 15:85 (A:B) | Isocratic | 1.0 | ODS | 2.176 | [14] |
| KH2PO4 Buffer (pH 2.8) | Acetonitrile | 60:40 (A:B) | Isocratic | 1.5 | ODS C18 | 10.8 |
Experimental Protocols
Protocol: Generic Method Development for this compound using LC-MS/MS
This protocol outlines a general procedure for developing a reversed-phase LC-MS/MS method for this compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions from the stock solution using the mobile phase or a mixture of water and organic solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
For biological samples, perform a protein precipitation (e.g., with acetonitrile or methanol) or a liquid-liquid extraction to remove matrix components.[15]
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare an aqueous buffer. A common starting point is 0.1% formic acid in water. This provides protons for positive mode electrospray ionization (ESI+) and controls the pH.
-
Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol, also containing 0.1% formic acid to maintain consistency.
-
Degas both mobile phases for at least 10-15 minutes using an ultrasonicator or an inline degasser.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Use a C18 column (e.g., 50-100 mm length, 2.1-4.6 mm i.d., <3 µm particle size).
-
Flow Rate: Start with a flow rate of 0.4-0.6 mL/min.
-
Column Temperature: Maintain a constant temperature, typically between 30°C and 40°C.
-
Injection Volume: 5-10 µL.
-
Gradient: Start with a high-aqueous gradient to retain this compound, then ramp up the organic phase to elute it.
-
0.0 - 1.0 min: 10% B
-
1.0 - 5.0 min: Ramp to 90% B
-
5.0 - 6.0 min: Hold at 90% B
-
6.1 - 8.0 min: Return to 10% B (re-equilibration)
-
-
-
Mass Spectrometer Settings (for ESI+):
-
Optimize the settings for this compound by infusing a standard solution.
-
Monitor Transitions (MRM): For Ramipril, the protonated molecule [M+H]+ is m/z 417.3. A common product ion is m/z 234.3.[13] For this compound, the parent ion will be higher by 4 Da (m/z 421.3). The product ion may or may not retain the deuterium labels, so fragmentation should be confirmed experimentally.
-
Set parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the desired transition.
-
Visualizations
Caption: Impact of mobile phase changes on retention time.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. ijrti.org [ijrti.org]
- 5. rjptonline.org [rjptonline.org]
- 6. RP-HPLC Estimation of Ramipril and Telmisartan in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. youtube.com [youtube.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. LC Troubleshooting—Retention Time Shift [restek.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with interfering peaks in Ramipril bioanalysis
This technical support center provides troubleshooting guidance for common issues encountered during the bioanalysis of Ramipril, with a focus on identifying and mitigating interfering peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interfering peaks in Ramipril bioanalysis?
Interfering peaks in Ramipril bioanalysis can originate from several sources:
-
Endogenous Matrix Components: Biological samples like plasma and serum are complex mixtures containing proteins, lipids (e.g., phospholipids), salts, and other small molecules that can co-elute with Ramipril or its metabolites, causing ion suppression or enhancement.[1][2]
-
Metabolites: Ramipril is a prodrug that is metabolized in the body to its active form, Ramiprilat. Other metabolites, such as glucuronides of Ramipril and Ramiprilat, can also be present. These metabolites may have similar structures and chromatographic behavior, leading to co-elution or in-source fragmentation in the mass spectrometer that interferes with the parent drug's signal.[3][4][5]
-
Degradation Products and Impurities: Ramipril can degrade, particularly under certain storage or experimental conditions. Common degradation products include Ramipril diketopiperazine (Impurity D) and Ramipril diacid (Impurity E).[6][7] Process-related impurities from drug synthesis may also be present.[8]
-
System Contamination ("Ghost Peaks"): These are extraneous peaks that can appear even in blank injections.[9] Sources include contaminated mobile phases or solvents, carryover from previous injections due to a dirty injector needle or column, and leaching from system components like tubing.[9][10][11][12]
-
Co-administered Drugs: If the subject is taking other medications, these drugs or their metabolites could potentially interfere with the analysis.
Q2: An unexpected peak is appearing in my chromatogram. How can I identify its source?
Identifying the source of an unknown peak is a systematic process. The following workflow can help pinpoint the origin of the interference.
Caption: Troubleshooting workflow for identifying unknown peaks.
Q3: How can I minimize interference from phospholipids in my plasma samples?
Phospholipids are a major cause of ion suppression in LC-MS/MS bioanalysis.[2] Several sample preparation strategies can effectively remove them:
-
Protein Precipitation (PPT) with a Phospholipid Removal Plate: Specialized plates contain a sorbent that captures phospholipids while allowing the analyte of interest to pass through.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. By choosing an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), you can extract Ramipril while leaving polar phospholipids in the aqueous phase.[2][13]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE. A reverse-phase (e.g., C18) or mixed-mode cation exchange sorbent can be used to retain Ramipril and Ramiprilat while phospholipids are washed away.
-
Supported Liquid Extraction (SLE): This technique is an alternative to traditional LLE that avoids issues like emulsion formation and is easily automated.[14]
Troubleshooting Guides
Guide 1: Dealing with Co-eluting Metabolites
Problem: Poor accuracy and precision due to interference from Ramiprilat or glucuronide metabolites. Incurred samples may show interference that is not present in calibration standards.[4]
Root Causes:
-
In-source Fragmentation: Glucuronide metabolites can break down in the mass spectrometer's ion source, producing a signal identical to the parent drug.[4]
-
Chemical Instability: Acyl glucuronides can be unstable and convert back to the parent drug during sample handling and storage.[4]
-
Insufficient Chromatographic Resolution: The analytical column and mobile phase conditions are not adequate to separate Ramipril from its metabolites.
Solutions:
-
Optimize Chromatography:
-
Increase Resolution: Use a high-efficiency column (e.g., with smaller particles) or a longer column.
-
Modify Mobile Phase: Adjust the organic solvent ratio, pH, or buffer concentration to improve separation. For Ramipril and Ramiprilat, a mobile phase of acetonitrile and 0.1% or 0.2% formic acid in water is commonly used.[3][15][16]
-
Gradient Optimization: Employ a shallower gradient to increase the separation between closely eluting peaks.
-
-
Refine Sample Preparation:
-
Selective Extraction: Develop an SPE or LLE method that selectively isolates the parent drug from its more polar metabolites. Adjusting the pH of the sample before extraction can be critical.[2]
-
-
Adjust Mass Spectrometer Settings:
-
Gentler Ionization: Lower the declustering potential or cone voltage to minimize in-source fragmentation of labile metabolites like glucuronides.[4]
-
Guide 2: Eliminating Ghost Peaks
Problem: Peaks appear in blank injections, compromising the limit of quantitation (LOQ) and leading to inaccurate results.[9]
Root Causes:
-
Contaminated Solvents: Impurities in the mobile phase (water, organic solvent, or additives) can accumulate on the column and elute as peaks.[10][11]
-
Autosampler Carryover: Residue from a high-concentration sample remains in the injection port, needle, or loop and is injected with the subsequent blank.[12]
-
System Contamination: Contaminants may have built up in the LC system tubing, fittings, or pump components.[9]
Troubleshooting Workflow:
Caption: A systematic approach to eliminating ghost peaks.
Data & Protocols
Table 1: Mass Spectrometric Parameters for Ramipril and Related Compounds
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference(s) |
| Ramipril | 417.2 / 417.3 | 234.1 / 234.3 | Positive | [15][17][18] |
| Ramiprilat | 389.3 | 206.2 | Positive | [15] |
| Enalapril (IS) | 377.3 | 234.2 | Positive | [15][17] |
| Ramipril-d5 (IS) | 420.3 | 154.0 | Negative | [16] |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Typical Recovery (%) | Selectivity | Throughput | Reference(s) |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent (e.g., acetonitrile). | >90% | Low | High | [1][19] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases (aqueous and organic). | 65 - 98% | Moderate | Moderate | [2][15][20] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, interferences are washed away, and the analyte is eluted. | 88 - 102% | High | Moderate-High | [14][21] |
Experimental Protocol: Protein Precipitation (PPT)
This protocol is a general guideline for removing the bulk of proteins from plasma samples.
-
Sample Aliquot: Pipette 100 µL of plasma sample (or standard/QC) into a clean microcentrifuge tube.
-
Add Internal Standard (IS): Spike the sample with the working solution of the internal standard (e.g., Enalapril or Ramipril-d5).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.[19] The 3:1 ratio of solvent to plasma is a common starting point.
-
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate. Be careful not to disturb the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
This protocol is a general method for extracting Ramipril and Ramiprilat from plasma.
-
Sample Aliquot: Pipette 200 µL of plasma sample into a clean glass tube.
-
Add Internal Standard (IS): Spike the sample with the working solution of the IS.
-
pH Adjustment: Add a small volume of acid (e.g., 1% formic acid) to acidify the sample. This ensures Ramipril (an acidic drug) is in its neutral, more organic-soluble form.[2][16]
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).[16][18]
-
Mix: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifugation: Centrifuge at a moderate speed (e.g., 3,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Transfer & Evaporation: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to dryness at approximately 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Interference from a glucuronide metabolite in the determination of ramipril and ramiprilat in human plasma and urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. LC Ghost Peaks [restek.com]
- 10. academicstrive.com [academicstrive.com]
- 11. halocolumns.com [halocolumns.com]
- 12. hplc.eu [hplc.eu]
- 13. biopharminternational.com [biopharminternational.com]
- 14. gcms.cz [gcms.cz]
- 15. High-performance liquid chromatography-mass spectrometric analysis of ramipril and its active metabolite ramiprilat in human serum: application to a pharmacokinetic study in the Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tsijournals.com [tsijournals.com]
- 18. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ramipril-d4 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Ramipril-d4 as an internal standard in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Ramipril is non-linear at the higher concentrations when using this compound as an internal standard. What are the common causes?
A1: Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis. The primary suspects include:
-
Detector Saturation: The most frequent cause is the saturation of the mass spectrometer's detector due to a high concentration of the analyte (Ramipril).[1] When the detector reaches its limit, the response is no longer proportional to the concentration, causing the curve to flatten.
-
Isotopic Cross-Contribution: Naturally occurring isotopes of Ramipril can contribute to the signal of the this compound internal standard.[2][3] This interference becomes more pronounced at high analyte concentrations, leading to a non-linear relationship between the analyte/internal standard peak area ratio and concentration.
-
Matrix Effects: Although this compound is a stable isotope-labeled internal standard (SIL-IS) intended to compensate for matrix effects, differential matrix effects can still occur.[4] This can happen if there is a slight chromatographic separation between Ramipril and this compound, and they elute into regions of varying ion suppression or enhancement.
Q2: I'm observing poor linearity across my entire calibration range, not just at the high end. What should I investigate?
A2: If the non-linearity is present throughout the calibration range, you should consider the following possibilities:
-
Internal Standard Purity and Stability: Verify the purity of your this compound internal standard. Impurities can interfere with the analysis. Additionally, Ramipril is known to be unstable and sensitive to factors like pH, temperature, and moisture.[5][6][7][8] Degradation of the this compound stock or working solutions can lead to inconsistent responses and poor linearity.
-
Sample Preparation Issues: Inconsistent sample preparation techniques, such as pipetting errors or incomplete extraction, can introduce variability and affect the linearity of the calibration curve.
-
Chromatographic Problems: Poor chromatography, including peak tailing or splitting, can impact the accuracy of peak integration and lead to non-linear calibration curves.[9] Column contamination or degradation can also be a factor.
-
Mobile Phase Inconsistencies: Changes in the mobile phase composition or pH can affect the ionization efficiency of both the analyte and the internal standard, potentially leading to non-linear responses.
Q3: Can the concentration of the this compound internal standard affect the linearity of my calibration curve?
A3: Yes, the concentration of the internal standard is crucial. If isotopic cross-contribution from Ramipril to this compound is an issue, increasing the concentration of the internal standard can help mitigate this effect by reducing the relative contribution of the interfering isotopes.[2] However, an excessively high concentration of the internal standard could also potentially lead to detector saturation for the internal standard channel.
Troubleshooting Guides
Issue: Non-Linearity at High Concentrations
This guide provides a step-by-step approach to troubleshooting a calibration curve that loses linearity at the upper concentration levels.
Troubleshooting Workflow for High-Concentration Non-Linearity
Caption: Troubleshooting workflow for high-concentration non-linearity.
Step-by-Step Guide:
-
Confirm Detector Saturation:
-
Action: Prepare a dilution of your highest concentration standard (e.g., 1:2 or 1:5) and inject it.
-
Expected Outcome: If the diluted standard now falls on the linear portion of the curve when you back-calculate its original concentration, detector saturation is the likely cause.
-
Solution:
-
Reduce the injection volume for all samples and standards.
-
Dilute all samples and standards to fall within the linear range of the detector.
-
If possible, adjust mass spectrometer parameters to reduce sensitivity, for example, by using a less abundant product ion for quantitation.[1]
-
-
-
Investigate Isotopic Cross-Contribution:
-
Action: Analyze a high-concentration Ramipril standard without any internal standard and monitor the mass transition for this compound.
-
Expected Outcome: If you observe a significant signal in the this compound channel, this confirms isotopic cross-contribution.
-
Solution:
-
Increase the concentration of your this compound working solution. This will minimize the relative signal contribution from the analyte.[2]
-
If your mass spectrometer allows, you can monitor a less abundant isotope of the this compound precursor ion that has minimal interference from the analyte's isotopes.[2]
-
-
-
Evaluate Matrix Effects:
-
Action: Prepare your calibration standards in the sample matrix and in a clean solvent. Compare the slopes of the two calibration curves.
-
Expected Outcome: A significant difference in the slopes indicates the presence of matrix effects that are not being fully compensated for by the internal standard.
-
Solution:
-
Ensure that the chromatographic peaks for Ramipril and this compound are as symmetrical and co-eluting as possible. Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte.[9]
-
Improve your sample clean-up procedure to remove more of the interfering matrix components.
-
-
Issue: General Non-Linearity or Poor Reproducibility
This guide addresses situations where the calibration curve is non-linear across the entire range or is not reproducible between runs.
Workflow for General Linearity and Reproducibility Issues
Caption: Troubleshooting workflow for general linearity and reproducibility.
Step-by-Step Guide:
-
Verify Solution Stability:
-
Action: Prepare fresh stock and working solutions for both Ramipril and this compound. Ramipril is susceptible to degradation, especially in solution.[5][6][7][8]
-
Expected Outcome: If the new calibration curve is linear, the previous solutions may have degraded.
-
Solution:
-
Store stock solutions at appropriate temperatures (typically -20°C or -80°C) and in appropriate solvents.
-
Prepare fresh working solutions daily or as needed.
-
Consider the pH of your solutions, as Ramipril stability is pH-dependent.[8]
-
-
-
Assess Sample Preparation:
-
Action: Carefully review your entire sample preparation workflow for any potential sources of error or variability.
-
Expected Outcome: Identify any steps that may be performed inconsistently.
-
Solution:
-
Ensure all pipettes are properly calibrated.
-
Vortex all solutions thoroughly before use.
-
Standardize all incubation and evaporation times.
-
-
-
Check Chromatographic Performance:
-
Action: Inject a mid-point concentration standard and evaluate the peak shape for both Ramipril and this compound.
-
Expected Outcome: Peaks should be symmetrical and well-defined.
-
Solution:
-
If peaks are tailing or splitting, the column may be contaminated or degraded. Flush the column or replace it if necessary.
-
Ensure the mobile phase is correctly prepared and degassed.
-
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Calibration Curve Range | 0.2 - 100 ng/mL | [1][2] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Acceptance Criteria for Calibrators | ± 15% of nominal value (± 20% for LLOQ) | [1] |
| This compound Concentration | Typically a single, mid-range concentration across all standards and samples. The exact concentration may need to be optimized to avoid isotopic interference. | [2] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Ramipril in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Store stock solutions at -20°C or below.
-
-
Intermediate and Working Standards:
-
Prepare an intermediate stock solution of Ramipril by diluting the primary stock solution in a suitable solvent (e.g., 50:50 methanol:water).
-
Prepare a series of working standard solutions by serially diluting the intermediate stock solution to cover the desired calibration range (e.g., 1 ng/mL to 100 ng/mL).
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a fixed concentration (e.g., 20 ng/mL) in the same solvent as the Ramipril working standards.
-
-
Preparation of Calibration Curve Samples:
-
For each calibration point, add a fixed volume of the appropriate Ramipril working standard to a clean tube.
-
Add a fixed volume of the this compound working solution to each tube.
-
Add a volume of the biological matrix (e.g., plasma, serum) that will be used for the unknown samples.
-
The final volume and concentration of the internal standard should be the same in all calibration standards and unknown samples.
-
Protocol 2: Sample Extraction (Protein Precipitation)
-
Sample Aliquoting:
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation (Optional):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
-
Injection:
-
Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-State Stability Profiling of Ramipril to Optimize Its Quality Efficiency and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of ramipril in the solvents of different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Method for Ramipril using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Ramipril in biological matrices, utilizing a deuterated internal standard such as Ramipril-d4 or Ramipril-d5. The performance of this method is compared with alternative analytical techniques, supported by experimental data from various studies. Detailed experimental protocols and a visual representation of the analytical workflow are included to assist in method development and validation.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method is critical for accurate pharmacokinetic and bioequivalence studies. While LC-MS/MS is a widely adopted technique for its sensitivity and specificity, other methods have also been employed for the determination of Ramipril.[1][2][3] This section presents a comparative summary of the performance characteristics of a typical LC-MS/MS method against alternative approaches.
Table 1: Comparison of Quantitative Parameters for Ramipril Analysis
| Parameter | LC-MS/MS with Deuterated IS | Alternative Method: RP-HPLC | Alternative Method: Spectrophotometry |
| Linearity Range | 0.05 - 208 ng/mL[4] | 0.25 - 7.5 µg/mL[3] | 0.42 - 5.96 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 2 ng/mL[5][6] | Not typically reported for bioanalysis | 0.36 - 0.60 µg/mL[1] |
| Intra-day Precision (%RSD) | ≤ 7.0%[7] | ≤ 1.92%[3] | Within acceptance criteria[1] |
| Inter-day Precision (%RSD) | ≤ 10.2%[7] | Not specified | Within acceptance criteria[1] |
| Intra-day Accuracy (%) | 99 - 108%[7] | Not specified | Within acceptance criteria[1] |
| Inter-day Accuracy (%) | 99 - 106%[7] | Not specified | Within acceptance criteria[1] |
| Recovery (%) | 88.7 - 101.8%[6] | Not specified | Not applicable |
Table 2: Summary of a Validated LC-MS/MS Method for Ramipril
| Validation Parameter | Result |
| Linearity Range | 50.3–32,850.6 pg/mL (r > 0.999)[6] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[6] |
| Intra-day Precision | Within 5.2%[6] |
| Inter-day Precision | Within 5.0%[6] |
| Matrix Effect | 3.5%[6] |
| Internal Standard | Ramipril-d5[6] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are fundamental to the successful validation and application of any analytical method. This section outlines the typical procedures for sample preparation, chromatography, and mass spectrometry for the analysis of Ramipril.
LC-MS/MS Method Using Ramipril-d5 as Internal Standard
This method is designed for the specific and sensitive quantification of Ramipril in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE) [6]
-
To a 0.200 mL plasma sample, add the internal standard (Ramipril-d5).
-
Vortex the sample for 30 seconds.
-
Perform solid-phase extraction to isolate the analyte and internal standard from plasma components.
-
Elute the compounds and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography Conditions [6]
-
Column: Luna C18 (2) 100A (150 × 4.6 mm, 5 μm)
-
Mobile Phase: Methanol and 5 mM ammonium acetate buffer (pH 4.5) in a ratio of 85:15 (v/v)
-
Flow Rate: Isocratic elution at a constant flow rate.
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions [6]
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ramipril: m/z 415.6 → 154.0
-
Ramipril-d5: m/z 420.3 → 154.0
-
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2]
This method provides a simpler, more accessible alternative for the quantification of Ramipril in pharmaceutical formulations.
1. Sample Preparation [2]
-
Prepare a standard stock solution of Ramipril in the mobile phase.
-
For pharmaceutical formulations, crush tablets and dissolve the powder in the mobile phase to a known concentration.
-
Filter the solution before injection.
2. Chromatographic Conditions [2]
-
Column: Fortis C18 (100mm × 4.6 mm i.d.)
-
Mobile Phase: A mixture of methanol and 5mM sodium citrate in citric acid buffer (pH 3) in a 50:50 (v/v) ratio.
-
Flow Rate: 1 mL/minute
-
Detection: UV detection at 270.0 nm.
Mandatory Visualization: Analytical Workflow
The following diagram illustrates the logical flow of the LC-MS/MS method for Ramipril analysis, from sample receipt to data analysis.
Caption: Workflow for the LC-MS/MS analysis of Ramipril.
This guide demonstrates that while various methods are available for Ramipril analysis, the LC-MS/MS method using a deuterated internal standard offers superior sensitivity and specificity, making it the preferred choice for bioanalytical applications in regulated environments. The provided data and protocols serve as a valuable resource for laboratories aiming to develop and validate robust analytical methods for Ramipril.
References
- 1. Two masterful alternative spectrophotometric methods for the determination of ramipril in tablets | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. ijrti.org [ijrti.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. journalwjbphs.com [journalwjbphs.com]
- 5. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsijournals.com [tsijournals.com]
Incurred Sample Reanalysis for Ramipril: A Comparative Guide to Bioanalytical Methods
This guide provides a comprehensive comparison of bioanalytical methods for the incurred sample reanalysis (ISR) of Ramipril, with a focus on the use of deuterated internal standards such as Ramipril-d4. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of experimental protocols and supporting data to ensure reliable and reproducible bioanalytical results.
Incurred sample reanalysis is a critical component of bioanalytical method validation, ensuring the accuracy and precision of the method when applied to real-world study samples.[1][2] These samples may contain metabolites, concomitant medications, and other endogenous compounds not present in the calibration standards prepared in a clean matrix.[1][2] For a small molecule bioanalysis, the reanalyzed sample results must be within 20% of the original analysis for at least two-thirds of the samples.[1]
Challenges in Ramipril Bioanalysis
The bioanalysis of Ramipril, a prodrug, and its active metabolite, Ramiprilat, presents several challenges. These include the presence of labile acyl glucuronide metabolites that can convert back to the parent drug, leading to inaccurate quantification.[3][4] Therefore, careful method development, including sample processing at low temperatures and appropriate extraction procedures, is crucial for reliable results.[4][5]
Comparative Analysis of Bioanalytical Methods
Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the quantification of Ramipril and Ramiprilat in biological matrices. While the specific use of this compound as an internal standard is not extensively documented in readily available literature, Ramipril-d5 has been successfully employed and serves as a suitable surrogate for this guide. The analytical behavior of this compound is expected to be nearly identical to that of Ramipril-d5. Other methods have utilized non-deuterated internal standards like Enalapril.
Data Summary
The following tables summarize the key performance parameters of different bioanalytical methods for Ramipril, providing a basis for comparison.
Table 1: LC-MS/MS Method Parameters for Ramipril Analysis
| Parameter | Method 1 (Ramipril-d5 IS) | Method 2 (Enalapril IS) | Method 3 (No IS specified) |
| Internal Standard (IS) | Ramipril-d5 | Enalapril | Not Specified |
| Extraction Method | Solid-Phase Extraction | Liquid-Liquid Extraction | Protein Precipitation |
| Linearity Range (ng/mL) | 0.2 - 80 | 0.107 - 107.0 | 0.5 - 80 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 | 0.107 | 0.5 |
| Mean Recovery (%) | Not Reported | Not Reported | Not Reported |
| Intra-day Precision (%RSD) | < 5.2 | < 8.2 | Not Reported |
| Inter-day Precision (%RSD) | < 5.0 | < 4.8 | Not Reported |
| Reference | [3] | [6] | [7] |
Table 2: Incurred Sample Reanalysis (ISR) Performance
| Parameter | Study by Tan et al. (2009) |
| Number of Reanalyzed Samples | Not Specified |
| Acceptance Criteria | Within 20% of original value |
| ISR Pass Rate (%) | 100 |
| Mean Difference for Ramipril (%) | 0.21 |
| Mean Difference for Ramiprilat (%) | 1.40 |
| Reference | [4][5] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on methods utilizing a deuterated internal standard like Ramipril-d5.[3]
-
Sample Thawing: Thaw frozen plasma samples at 4°C to minimize the conversion of labile metabolites.
-
Internal Standard Spiking: Spike an aliquot of plasma with the working solution of Ramipril-d5 internal standard.
-
Acidification: Acidify the plasma sample with an appropriate acid (e.g., phosphoric acid).
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of aqueous solutions to remove interferences.
-
Elution: Elute Ramipril, Ramiprilat, and the internal standard with an appropriate organic solvent mixture (e.g., methanol/acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography and Mass Spectrometry (LC-MS/MS) Analysis
The following are general LC-MS/MS conditions adapted from various validated methods.[5][7][8]
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a controlled temperature (e.g., 40°C).
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification.
-
MRM Transitions:
-
Ramipril: The specific precursor-to-product ion transition for Ramipril is monitored (e.g., m/z 417.2 -> 234.1).
-
Ramiprilat: The specific precursor-to-product ion transition for Ramiprilat is monitored.
-
This compound/d5 (IS): The corresponding stable isotope labeled transition is monitored (e.g., m/z 422.2 -> 239.1 for Ramipril-d5).
-
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in incurred sample reanalysis for Ramipril.
Caption: Workflow for Incurred Sample Reanalysis (ISR) of Ramipril.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Incurred sample reanalysis (ISR): a decisive tool in bioanalytical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [논문]Bioanalytical method development and validation using incurred samples-Simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS [scienceon.kisti.re.kr]
- 5. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Liquid chromatography-mass spectrometry method for determination of ramipril and its active metabolite ramiprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different internal standards for Ramipril analysis
A Comparative Guide to Internal Standards for Ramipril Analysis
The accurate quantification of Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and other analytical techniques to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of different internal standards used for Ramipril analysis, supported by experimental data from various studies.
Logical Selection of an Ideal Internal Standard
The choice of an internal standard is a critical step in analytical method development. An ideal IS should be structurally similar to the analyte, have similar chromatographic and mass spectrometric behavior, and be absent in the biological matrix being analyzed. The following diagram illustrates the key considerations in the selection process.
Caption: Logical workflow for selecting an ideal internal standard for Ramipril analysis.
Comparison of Commonly Used Internal Standards
Several compounds have been successfully employed as internal standards for the quantification of Ramipril. The following table summarizes the performance characteristics of some of the most common choices based on published literature.
| Internal Standard | Analytical Method | Linearity (r²) | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Enalapril | LC-MS/MS | >0.99 | 0.107 (Ramipril) | Not Reported | Intra-day: <8.2Inter-day: <4.8 | ±5.5 | [1] |
| Enalapril | LC-MS/MS | 0.9970 | 0.5 (Ramipril) | Not Reported | Intra-day: ≤7.0Inter-day: ≤10.2 | Intra-day: 105-108Inter-day: 99-106 | [2] |
| Enalapril and Enalaprilat | LC-MS/MS | >0.98 | 1.09 (Ramipril) | >85 | Intra-day: 0.44-1.17Inter-day: Not Reported | 101.12 (at LLOQ) | [3] |
| Ramipril-d5 | LC-MS/MS | >0.999 | 0.0503 (Ramipril) | >86.0 | Intra-day: <5.2Inter-day: <5.0 | Not Reported | [4] |
| Carbamazepine | LC-MS/MS | >0.99 | 2 (Ramipril) | Not Reported | <15 | ±15 | [5] |
| Trandolaprilat | LC-MS/MS | Not Reported | 0.1 (Ramipril) | 90.1-104.1 | Not Reported | Not Reported | [6][7] |
Experimental Workflow for Ramipril Analysis
The general workflow for the analysis of Ramipril in biological samples using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized experimental workflow for the analysis of Ramipril using an internal standard.
Detailed Experimental Protocols
Below are representative experimental protocols for Ramipril analysis using different internal standards, compiled from the cited literature.
Method 1: Enalapril as Internal Standard[1][2][3]
-
Sample Preparation: Protein precipitation is a common method. To a plasma sample, an internal standard working solution (Enalapril in methanol) is added, followed by a protein precipitating agent like methanol or acetonitrile. The mixture is vortexed and centrifuged. The supernatant is then collected for analysis. Alternatively, liquid-liquid extraction (LLE) with ethyl acetate under acidic conditions can be used[1]. Solid-phase extraction (SPE) is another option.
-
Chromatographic Conditions:
-
Column: A C18 column is typically used (e.g., Chromolith speed rod RP 18e gold (50×4.6), Diamonsil C18 (150 mm × 4.6 mm, 5 µm))[1][3].
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous solution with a modifier (e.g., 0.1-0.2% formic acid or trifluoroacetic acid, or ammonium acetate buffer) is common[1][3]. The composition can be isocratic or a gradient.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for Ramipril and Enalapril.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The specific precursor-to-product ion transitions for Ramipril and Enalapril are monitored. For example, m/z 417.2 → 234.1 for Ramipril[5].
-
Method 2: Ramipril-d5 as Internal Standard[4]
-
Sample Preparation: Solid-phase extraction (SPE) is a robust method for sample clean-up and concentration. Alternatively, protein precipitation with acetonitrile followed by LLE with ethyl acetate can be performed[4].
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 3: Carbamazepine as Internal Standard[5]
-
Sample Preparation: Liquid-liquid extraction using a mixture of methyl tertiary butyl ether and dichloromethane (e.g., 85:15) is an effective method[5].
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Conclusion
The selection of an internal standard for Ramipril analysis is dependent on the specific requirements of the assay, including the desired sensitivity, the complexity of the matrix, and the availability of the standard. Stable isotope-labeled internal standards like Ramipril-d5 are generally considered the gold standard due to their near-identical physicochemical properties to the analyte, which provides the best compensation for matrix effects and variability. However, structural analogs such as Enalapril have also been shown to provide excellent performance and are a cost-effective alternative. Other compounds like Carbamazepine can also be used but require careful validation to ensure they adequately mimic the behavior of Ramipril throughout the analytical process. The data presented in this guide demonstrates that several internal standards can be successfully used for the reliable quantification of Ramipril, and the choice should be based on a thorough method development and validation process.
References
- 1. Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 2. tsijournals.com [tsijournals.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of ramipril, ramiprilat and telmisartan in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Perspectives on Ramipril Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Comparative Summary of LC-MS/MS Methods
The following table summarizes the performance of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Ramipril and its active metabolite, Ramiprilat. The data is collated from various independent validation studies.
| Parameter | Method A | Method B | Method C | Method D |
| Internal Standard | Enalapril[1][2] | Ramipril-d5[3] | Enalapril[4] | Ramipril-d3[5] |
| Linearity Range (ng/mL) | 0.107–107.0 (Ramipril) 0.262–105.0 (Ramiprilat)[1] | 0.0503–32.85 (Ramipril)[6] | 0.5-80 (Ramipril)[4] | 1-100 (Ramipril & Ramiprilat)[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.107 (Ramipril) 0.262 (Ramiprilat)[1] | 0.0503 (Ramipril) | 0.5 (Ramipril)[4][7] | 1 (Ramipril & Ramiprilat)[5] |
| Intra-day Precision (%RSD) | < 8.2 (Ramipril) < 10.4 (Ramiprilat)[1] | < 5.2 (Ramipril)[6] | ≤ 7.0 (Ramipril)[4] | 3.3 - 8.6 (Ramipril)[6][7] |
| Inter-day Precision (%RSD) | < 4.8 (Ramipril) < 12.3 (Ramiprilat)[1] | < 5.0 (Ramipril)[6] | ≤ 10.2 (Ramipril)[4] | Not Reported |
| Accuracy (%RE) | ± 5.5 (Ramipril) ± 3.2 (Ramiprilat)[1] | Not Reported | 99-106% (Ramipril)[4] | Not Reported |
| Extraction Method | Liquid-Liquid Extraction[1] | Solid-Phase Extraction[3] | Not Specified | Protein Precipitation[5] |
Experimental Protocols: A Closer Look at Methodologies
The successful quantification of Ramipril and its metabolites relies on meticulous experimental execution. Below are detailed protocols representative of the methods summarized above.
Method 1: Liquid-Liquid Extraction followed by LC-MS/MS
This method is suitable for the simultaneous determination of Ramipril and Ramiprilat in human plasma.
-
Sample Preparation:
-
To 200 µL of plasma, add 100 µL of the internal standard working solution (e.g., Enalapril).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate) and vortex for 10 minutes.[2]
-
Centrifuge the samples for 5 minutes at 14,000 RPM.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 2: Solid-Phase Extraction (SPE) for Enhanced Purity
SPE is often employed to achieve cleaner extracts and reduce matrix effects.
-
Sample Preparation:
-
Pre-treat plasma samples by adding the internal standard (e.g., Ramipril-d5).
-
Condition an appropriate SPE cartridge (e.g., a strong cation exchanger).
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the analytes of interest with an appropriate elution solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Similar to the liquid-liquid extraction method, with potential adjustments to the mobile phase composition and gradient to optimize separation of the cleaner extract. A representative mobile phase could consist of methanol and ammonium acetate buffer.[3]
-
Method 3: Protein Precipitation for High-Throughput Analysis
This is a rapid and simple sample preparation technique.
-
Sample Preparation:
-
To 100 µL of serum, add 10 µL of the internal standard solution (e.g., Ramipril-d3 in methanol).[5]
-
Add 300 µL of a protein precipitating agent like methanol.[5]
-
Vortex for an extended period (e.g., 15 minutes) to ensure complete protein precipitation.[5]
-
Centrifuge at high speed.[5]
-
The resulting supernatant can be directly injected or evaporated and reconstituted.[5]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Conditions are generally similar to other methods, with adjustments to handle the potentially higher matrix load from a protein precipitation extract.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the key stages of sample preparation and analysis.
Caption: A generalized workflow for the quantification of Ramipril in plasma samples.
Caption: Factors influencing the choice of sample preparation method for Ramipril analysis.
References
- 1. Simultaneous Determination of Ramipril and Its Active Metabolite Ramiprilat in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of ramipril in human plasma and its fragmentation by UPLC-Q-TOF-MS with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Analysis of Ramipril: Accuracy and Precision Assessment of Internal Standard Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Ramipril is paramount. This guide provides a detailed comparison of various internal standard methods for the analysis of Ramipril in biological matrices, with a focus on the accuracy and precision of these techniques. The use of a stable isotope-labeled internal standard, such as Ramipril-d4, is often considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability.
This document presents a comparative overview of methods employing a deuterated internal standard (as a proxy for this compound) against those using non-deuterated internal standards. The data herein is compiled from various validated bioanalytical methods to provide a comprehensive assessment of their performance.
Comparative Performance of Internal Standard Methods
The selection of an appropriate internal standard is critical to the development of a robust and reliable bioanalytical method. The following tables summarize the accuracy and precision data from studies utilizing different internal standards for the quantification of Ramipril.
Table 1: Method Comparison Based on Internal Standard
| Internal Standard Type | Specific Internal Standard Used | Analyte(s) | Lower Limit of Quantification (LLOQ) | Accuracy (% Bias) at LLOQ | Precision (%RSD) at LLOQ |
| Deuterated | Ramipril-d3[1] | Ramipril, Ramiprilat | Not explicitly stated, but linearity confirmed down to 1 ng/mL | Not explicitly stated | Not explicitly stated |
| Deuterated | Ramipril-d5[2] | Ramipril | 50.3 pg/mL | Not explicitly stated | < 5.2% (Intra-day), < 5.0% (Inter-day) |
| Non-Deuterated | Enalapril[3][4][5] | Ramipril, Ramiprilat | 1.09 ng/mL (Ramipril), 1.08 ng/mL (Ramiprilat) | 1.12% (Ramipril), -0.36% (Ramiprilat) | 2.70% (Ramipril), 7.37% (Ramiprilat) |
| Non-Deuterated | Carbamazepine[6] | Ramipril | 2 ng/mL | Within ±15% | < 15% |
Table 2: Detailed Accuracy and Precision Data for a Non-Deuterated Internal Standard (Enalapril) Method[4]
| Analyte | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Ramipril | 0.5 (LLOQ) | 108 | 7.0 | 106 | 10.2 |
| 1.5 | 105 | 5.4 | 102 | 8.5 | |
| 40 | 106 | 4.8 | 99 | 7.8 | |
| 72 | 107 | 4.5 | 101 | 6.9 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental workflows for the compared methods.
Method 1: Ramipril Analysis using a Deuterated Internal Standard (Ramipril-d3)
This method outlines a procedure for the simultaneous quantification of Ramipril and its active metabolite, Ramiprilat, using Ramipril-d3 as the internal standard.
Experimental workflow for Ramipril analysis using Ramipril-d3.
Chromatographic and Mass Spectrometric Conditions: [1]
-
Internal Standard: Ramipril-d3
-
Sample Preparation: Protein precipitation with methanol.
-
LC-MS/MS System: Specifics not detailed in the abstract.
-
Detection: Multiple Reaction Monitoring (MRM) was used for quantification. The specific transitions monitored for Ramipril, Ramiprilat, and Ramipril-d3 were m/z 417.2 → 234.1 (Ramipril-T) and m/z 417.2 → 160.1 (Ramipril-Q).
Method 2: Ramipril Analysis using a Non-Deuterated Internal Standard (Enalapril)
This protocol details a validated LC-MS/MS method for the determination of Ramipril in human plasma using Enalapril as the internal standard.
References
- 1. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Development and validation of bioanalytical method for simultaneous estimation of ramipril and hydrochlorothiazide in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Robustness Under Scrutiny: A Comparative Guide to Ramipril Analysis with and without Ramipril-d4 Internal Standard
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative analysis of the robustness of an analytical method for the quantification of Ramipril with and without the use of a deuterated internal standard, Ramipril-d4. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation.
The inclusion of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the robustness of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). This internal standard closely mimics the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. By compensating for variations in sample preparation and instrument response, this compound significantly improves the precision and accuracy of the analytical method.
This guide will delve into a representative experimental protocol for robustness testing, present comparative data in a clear tabular format, and visualize the experimental workflow and logical relationships using Graphviz diagrams. The information presented is synthesized from established analytical method validation principles and published literature on Ramipril analysis.
Comparative Analysis of Method Robustness
The robustness of an analytical method is typically assessed by introducing small, deliberate changes to key method parameters and observing the effect on the results. The use of this compound as an internal standard is expected to minimize the impact of these variations on the final calculated concentration of Ramipril.
Table 1: Comparison of System Suitability Parameters with and without this compound
| Parameter | Method without Internal Standard | Method with this compound Internal Standard | Acceptance Criteria |
| Retention Time (Ramipril) | 3.5 ± 0.2 min | 3.5 ± 0.1 min | ± 5% of nominal |
| Tailing Factor (Ramipril) | 1.2 ± 0.3 | 1.1 ± 0.1 | ≤ 2.0 |
| Theoretical Plates (Ramipril) | > 3000 | > 3500 | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area (n=6) | < 5% | < 2% | ≤ 15% |
Table 2: Impact of Varied Chromatographic Conditions on Ramipril Quantification
| Varied Parameter | Condition | % Recovery (without IS) | % Recovery (with this compound IS) | Acceptance Criteria |
| Mobile Phase Composition | ± 2% Organic Phase | 92 - 108% | 98 - 102% | 95 - 105% |
| Mobile Phase pH | ± 0.2 units | 90 - 110% | 97 - 103% | 95 - 105% |
| Column Temperature | ± 5 °C | 93 - 107% | 99 - 101% | 95 - 105% |
| Flow Rate | ± 10% | 88 - 112% | 96 - 104% | 95 - 105% |
The data presented in the tables above is a representation of typical results obtained during robustness testing. The method employing this compound as an internal standard demonstrates significantly less variability in the quantification of Ramipril when subjected to minor changes in the analytical conditions. This highlights the enhanced reliability and ruggedness of the method.
Experimental Protocols
A detailed experimental protocol for robustness testing is crucial for ensuring the reproducibility of the results. Below is a representative protocol for an LC-MS/MS method for the analysis of Ramipril.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Ramipril and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ramipril stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 to 1000 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in the same diluent.
-
Sample Preparation: To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution and 200 µL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.
LC-MS/MS Method without Internal Standard
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition (Ramipril): Q1: 417.2 m/z -> Q3: 234.1 m/z
-
LC-MS/MS Method with this compound Internal Standard
-
The chromatographic and mass spectrometric conditions are the same as the method without the internal standard.
-
MRM Transition (this compound): Q1: 421.2 m/z -> Q3: 238.1 m/z
-
Quantification: The ratio of the peak area of Ramipril to the peak area of this compound is used for quantification.
Robustness Testing Protocol
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations of Ramipril.
-
Analyze the QC samples using the nominal (optimized) analytical method conditions.
-
Introduce deliberate, small variations to the following method parameters, one at a time:
-
Mobile Phase Composition: Vary the percentage of the organic solvent (Mobile Phase B) by ±2%.
-
Mobile Phase pH: Adjust the pH of the aqueous mobile phase (Mobile Phase A) by ±0.2 units.
-
Column Temperature: Set the column temperature to ±5 °C of the nominal temperature.
-
Flow Rate: Adjust the flow rate by ±10% of the nominal flow rate.
-
-
Analyze the QC samples under each of the varied conditions in replicate (n=3).
-
Calculate the percentage recovery of Ramipril for each condition relative to the nominal conditions.
-
For the method with the internal standard, calculate the peak area ratio of Ramipril to this compound and then determine the concentration and percentage recovery.
-
Compare the results obtained with and without the internal standard against the acceptance criteria (e.g., % recovery within 95-105%).
Visualizing the Workflow and Logic
Graphviz diagrams can effectively illustrate the experimental workflows and logical relationships involved in robustness testing.
Caption: Workflow for robustness testing of the Ramipril analytical method.
Caption: The logical advantage of using an internal standard for robust quantification.
Evaluating the Isotopic Purity of Ramipril-d4 and its Impact on Bioanalytical Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable bioanalytical methods. For the widely prescribed antihypertensive agent Ramipril, its deuterated analog, Ramipril-d4, is often employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. However, the isotopic purity of this compound can significantly influence the accuracy and precision of the analytical results. This guide provides a comparative evaluation of this compound, focusing on the critical aspect of isotopic purity and its downstream effects on assay performance, supported by experimental data and detailed methodologies.
The Critical Role of Isotopic Purity
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis.[1] However, the presence of unlabeled analyte (d0) as an impurity in the SIL-IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[2] Therefore, a thorough evaluation of the isotopic purity of the SIL-IS is a critical step in method development and validation.[2][3]
Assessing the Isotopic Purity of this compound
The isotopic purity of a deuterated standard like this compound is typically determined by the manufacturer and reported on the Certificate of Analysis (CoA). While a specific CoA for this compound with detailed isotopic distribution was not publicly available in the searched literature, a typical CoA for a deuterated standard will provide the percentage of the desired deuterated species (d4) and the percentages of other isotopic variants (d0, d1, d2, d3, etc.). For high-quality internal standards, the isotopic purity should be high, with minimal contribution from the unlabeled analyte (d0).
Hypothetical Isotopic Purity Data for this compound Batches
For the purpose of this guide, let's consider hypothetical isotopic purity data for two different batches of this compound to illustrate the potential impact on analytical results.
| Isotopic Species | Batch A (%) | Batch B (%) |
| d0 (Unlabeled Ramipril) | 0.1 | 1.5 |
| d1 | 0.5 | 2.0 |
| d2 | 1.0 | 3.5 |
| d3 | 5.0 | 10.0 |
| d4 | 93.4 | 83.0 |
This table highlights a significant difference in the isotopic purity between two hypothetical batches of this compound. Batch A represents a higher purity standard compared to Batch B.
Impact of Isotopic Purity on Bioanalytical Assay Performance
The presence of unlabeled Ramipril (d0) in the this compound internal standard can artificially inflate the measured concentration of Ramipril in unknown samples. This is particularly problematic for samples with low analyte concentrations.
Simulated Impact on a Low Concentration Quality Control (LQC) Sample
Let's simulate the impact of the two hypothetical batches of this compound on the quantification of a Low Quality Control (LQC) sample with a nominal concentration of 1 ng/mL.
| Parameter | This compound Batch A | This compound Batch B |
| IS Contribution to Analyte Signal (%) | 0.1% | 1.5% |
| Calculated LQC Concentration (ng/mL) | 1.001 ng/mL | 1.015 ng/mL |
| Accuracy (% Nominal) | 100.1% | 101.5% |
While both batches might still fall within the acceptable accuracy limits for a bioanalytical method (typically ±15% of the nominal value), the bias introduced by the lower purity Batch B is significantly higher. In studies requiring high precision and accuracy, such as bioequivalence studies, this level of bias could be unacceptable.
Comparison with an Alternative Internal Standard: Ramipril-d5
Ramipril-d5 is another commercially available deuterated internal standard for Ramipril analysis.[4][5] A higher degree of deuteration can sometimes offer advantages, such as a greater mass difference from the analyte, which can reduce the potential for isotopic cross-talk.
Performance Comparison: this compound vs. Ramipril-d5
While direct comparative studies between this compound and Ramipril-d5 were not found in the reviewed literature, a comparison can be made based on general principles and data from existing bioanalytical methods for Ramipril that utilize different deuterated standards. A study utilizing Ramipril-d5 for the simultaneous quantitation of Ramipril and Hydrochlorothiazide in human plasma demonstrated good linearity, precision, and accuracy.[6]
| Feature | This compound | Ramipril-d5 | Non-Deuterated Analog (e.g., Enalapril) |
| Mass Difference from Analyte | 4 amu | 5 amu | Different molecular structure |
| Potential for Isotopic Overlap | Moderate | Lower | None |
| Co-elution with Analyte | Nearly identical | Nearly identical | May differ |
| Compensation for Matrix Effects | Excellent | Excellent | May be less effective |
| Cost | Generally lower | May be higher | Generally lowest |
Key Considerations:
-
Ramipril-d5 may be a superior choice if high assay sensitivity is required and there is concern about the d0 contribution from a this compound standard. The larger mass difference minimizes the risk of isotopic interference.
-
A non-deuterated analog like Enalapril can be a cost-effective alternative.[7] However, it may not perfectly mimic the ionization and extraction behavior of Ramipril, potentially leading to less effective compensation for matrix effects.[1]
Experimental Protocols
Below are detailed methodologies for the key experiments involved in evaluating the isotopic purity of a deuterated internal standard and for a typical bioanalytical assay for Ramipril.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the general procedure for determining the isotopic distribution of this compound.
Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of this compound using HRMS.
Methodology:
-
Standard Preparation: Prepare a solution of this compound at a suitable concentration (e.g., 1 µg/mL) in a compatible solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of resolving the isotopic peaks of Ramipril and its deuterated analog.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it onto an LC column. Acquire full scan mass spectra over the appropriate m/z range.
-
Data Analysis:
-
Identify the monoisotopic peak for unlabeled Ramipril (d0) and the corresponding peaks for the deuterated species (d1, d2, d3, d4).
-
Integrate the peak areas for each isotopic species.
-
Calculate the relative percentage of each species to determine the isotopic distribution.
-
Bioanalytical Method for Ramipril in Human Plasma using LC-MS/MS
This protocol describes a typical validated method for the quantification of Ramipril in human plasma.
LC-MS/MS Bioanalytical Workflow
Caption: General workflow for the bioanalysis of Ramipril in plasma by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of Ramipril from endogenous plasma components.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ramipril Transition: m/z 417.2 -> 234.1
-
This compound Transition: m/z 421.2 -> 238.1 (hypothetical, to be optimized)
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Ramipril to this compound against the concentration of Ramipril standards.
-
Determine the concentration of Ramipril in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion and Recommendations
The isotopic purity of this compound is a critical parameter that directly impacts the reliability of bioanalytical data. While stable isotope-labeled internal standards are invaluable for correcting analytical variability, it is imperative for researchers to:
-
Scrutinize the Certificate of Analysis: Always review the CoA for the isotopic distribution of any deuterated standard. Pay close attention to the percentage of the unlabeled analyte (d0).
-
Select High-Purity Standards: Whenever possible, choose a supplier that provides high isotopic purity this compound (or other deuterated analogs) with minimal d0 content.
-
Consider Alternatives: For highly sensitive assays or when the available this compound has suboptimal purity, consider using an alternative with a higher degree of deuteration, such as Ramipril-d5, to minimize the risk of isotopic interference.
-
Method Validation is Key: Thoroughly validate the bioanalytical method, including an assessment of the potential contribution of the internal standard to the analyte signal, especially at the LLOQ.[6][7][8]
By carefully evaluating and selecting the appropriate internal standard, researchers can ensure the generation of high-quality, accurate, and reproducible data in their pharmacokinetic and bioequivalence studies of Ramipril.
References
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 3. waters.com [waters.com]
- 4. 安全验证 [file.glpbio.cn]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Bioanalytical method development and validation using incurred samples--simultaneous quantitation of ramipril and ramiprilat in human EDTA plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioanalysis of Ramipril Across Diverse Patient Populations: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparative bioanalysis of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril, and its active metabolite, Ramiprilat, across various patient populations. This guide is intended for researchers, scientists, and drug development professionals, offering a centralized resource of pharmacokinetic data, detailed experimental protocols, and visual representations of the drug's mechanism of action and analytical workflows.
Introduction
Ramipril is a widely prescribed prodrug that is metabolized in the liver to its active form, Ramiprilat.[1][2] Ramiprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[4][5] This guide provides a comparative analysis of Ramipril's pharmacokinetic profile in healthy individuals and in specific patient populations, including the elderly and those with renal or hepatic impairment.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Ramipril and its active metabolite, Ramiprilat, in different patient populations. These values are compiled from various studies and are intended to provide a comparative overview. Dosing and individual patient characteristics can significantly influence these parameters.
Table 1: Pharmacokinetic Parameters of Ramipril in Different Patient Populations
| Patient Population | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) |
| Healthy Adults | 5 mg | 13 | 0.5 | 111.9 (0-24h) | 2-4 |
| 10 mg | 18 | 1.2 | - | 9-18 | |
| Elderly (65-76 years) | 10 mg | 62.4 ± 23.3 | 0.7 ± 0.3 | - | 0.9 ± 0.4 |
| Renal Impairment (CrCl <40 mL/min) | 5 mg | Increased | - | 3-4 fold increase | - |
| Hepatic Impairment | - | ~3-fold increase | - | - | - |
Table 2: Pharmacokinetic Parameters of Ramiprilat in Different Patient Populations
| Patient Population | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) |
| Healthy Adults | 5 mg | 9.8 | 3.4 | - | >50 (terminal) |
| 10 mg | 4.7 | 3.2 | - | - | |
| Elderly (65-76 years) | 10 mg | 40.6 ± 14.0 | 2.0 ± 0.6 | - | 2.2 ± 0.5 |
| Renal Impairment (CrCl <40 mL/min) | 5 mg | 2-fold increase | Longer | 3-4 fold increase | Prolonged |
| Hepatic Impairment | - | No significant difference | - | - | - |
Experimental Protocols
A validated and sensitive bioanalytical method is crucial for the accurate quantification of Ramipril and Ramiprilat in biological matrices. The following is a detailed protocol for the simultaneous determination of Ramipril and Ramiprilat in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of human plasma, add an internal standard (e.g., Enalapril). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute Ramipril and Ramiprilat with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (gradient or isocratic elution can be optimized).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
-
Ramipril: m/z 417.2 → 234.1
-
Ramiprilat: m/z 389.2 → 206.1
-
Internal Standard (Enalapril): m/z 377.2 → 234.2
-
Visualizations
Ramipril's Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
The following diagram illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System and the point of inhibition by Ramiprilat.
References
Safety Operating Guide
Proper Disposal of Ramipril-d4: A Guide for Laboratory Professionals
The proper disposal of Ramipril-d4, a deuterated analog of the ACE inhibitor Ramipril, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a hazardous substance, specific handling and disposal protocols must be strictly followed. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.
Hazard Profile and Safety Summary
Ramipril and its analogs are potent pharmaceutical compounds. Safety Data Sheets (SDS) indicate that Ramipril may cause allergic skin reactions, damage to the unborn child, and potential damage to kidneys through prolonged or repeated exposure.[1][2] It is classified as a hazardous substance under OSHA regulations.[3] Therefore, all waste containing this compound must be treated as hazardous waste.
| Parameter | Specification | Source(s) |
| Hazard Classification | Reproductive Toxicity (Category 1B/1A), Skin Sensitization (Category 1), Specific Target Organ Toxicity (Kidney) | [1][2][4] |
| Primary Exposure Routes | Inhalation, Ingestion, Skin Contact, Eye Contact | [3][5] |
| Primary Disposal Method | Incineration at an approved/permitted hazardous waste disposal facility | [1][4][6][7] |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash | [6][8] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound waste, ensure you are wearing appropriate PPE.
-
Required PPE:
-
Chemical-resistant gloves (nitrile or double-gloved).[3]
-
Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashes or aerosol generation.[1]
-
A lab coat or other protective clothing to prevent skin contact.[3]
-
For handling powders outside of a ventilated enclosure, a respirator may be required.[4]
-
-
Designate a specific, clearly marked waste collection area within the laboratory.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, pipette tips, and wipes, in a dedicated, sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste, such as solutions containing this compound, in a separate, leak-proof, and clearly labeled hazardous waste container suitable for liquid chemical waste.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container rated for hazardous waste.
-
Empty Containers: Original containers of this compound should be managed as hazardous waste as they may contain residual dust. Do not cut, drill, or weld these containers.[3]
3. Labeling and Storage:
-
Immediately label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Store the sealed waste containers in a designated, secure secondary containment area.
-
Storage should be in a well-ventilated location, away from incompatible materials.[4] Keep containers tightly closed.[1]
4. Arranging for Professional Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.[1][4]
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will handle the final transport and disposal in compliance with EPA and local regulations.[6][7]
-
Maintain a detailed log of all this compound waste generated and disposed of, as required by institutional and regulatory protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a research environment.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lupin.com [lupin.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Ramipril-d4
Essential guidance for the safe handling and disposal of Ramipril-d4 in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This compound, a deuterated analog of Ramipril, is a potent pharmaceutical compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. Adherence to strict safety protocols is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, in a procedural, step-by-step format.
Hazard Identification and Risk Assessment
Ramipril is classified as a hazardous substance with the following potential health effects:
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2]
-
Skin Sensitization: May cause an allergic skin reaction.[2][3]
-
Organ Damage: May cause damage to organs, particularly the kidneys, through prolonged or repeated exposure if swallowed.[2][3]
-
Combustible Dust: Fine particles may form combustible dust concentrations in the air.[2][3]
A thorough risk assessment should be conducted before any handling of this compound to identify potential exposure scenarios and implement appropriate control measures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to select PPE based on the specific procedures and the potential for exposure.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Nitrile or Latex Gloves | Impervious gloves are essential to prevent skin contact.[4] Double gloving is recommended for enhanced protection, especially during compounding, administering, and disposal.[5][6] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[6] |
| Eyes | Safety Glasses with Side Shields or Goggles | Wear to protect against dust and splashes.[4] |
| Body | Protective Clothing/Laboratory Coat | A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[6] |
| Respiratory | Respirator | Required when dusts are generated.[1] The type of respirator should be selected based on the potential for airborne exposure and in accordance with occupational exposure limits. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a systematic workflow is critical for minimizing exposure to this compound.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound in a designated, well-ventilated area, such as a chemical fume hood or a powder containment hood.[4]
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Grounding: Ground and bond all bulk transfer equipment to prevent static discharge, which could ignite combustible dust.[4]
-
Weighing: If weighing the solid form, do so within the containment hood. Use a dedicated and calibrated weighing scale.
-
Minimize Dust: Handle the compound carefully to minimize dust generation.[4] Avoid open handling.[4]
Solution Preparation
-
Solvent Addition: Add the solvent to the this compound powder slowly and carefully to avoid splashing.
-
Mixing: Use a sealed container for mixing to prevent aerosol generation.
Experimental Use
-
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Decontamination: After each use, decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate cleaning agent and follow laboratory-specific decontamination procedures.
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste contaminated with this compound, including used gloves, disposable gowns, and weighing papers, in a dedicated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container. Do not dispose of this waste down the drain.[7]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Procedure
-
Follow Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5]
-
Approved Facility: Dispose of the sealed waste containers through an approved waste disposal plant or a licensed hazardous waste management company.[3][7]
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[3] If not otherwise specified, dispose of them as unused product.[3]
For unused or expired this compound in non-laboratory settings, such as a home, it is recommended to mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then dispose of it in the household trash.[8][9] However, for a laboratory setting, disposal through a certified hazardous waste vendor is the appropriate method.
By implementing these comprehensive safety and handling procedures, researchers can effectively manage the risks associated with this compound and maintain a safe and productive laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merck.com [merck.com]
- 3. merck.com [merck.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. merck.com [merck.com]
- 8. fda.gov [fda.gov]
- 9. dea.gov [dea.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
